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  • Product: 2-Amino-3,5-dinitrophenylamine
  • CAS: 3694-51-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Amino-3,5-dinitrophenylamine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-3,5-dinitrophenylamine, systematically known as 3,5-dinitrobenzene-1,2-diamine, is an aromatic organic compound with the chemical formu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-dinitrophenylamine, systematically known as 3,5-dinitrobenzene-1,2-diamine, is an aromatic organic compound with the chemical formula C₆H₆N₄O₄. This molecule features a benzene ring substituted with two amino groups (-NH₂) at adjacent (ortho) positions and two nitro groups (-NO₂) at the 3 and 5 positions. The presence of both electron-donating amino groups and electron-withdrawing nitro groups on the same aromatic core imparts a unique electronic nature to the molecule, making it a subject of interest in various chemical and pharmaceutical research areas. This guide provides a comprehensive overview of its chemical structure, physical properties, and a detailed synthesis protocol.

Chemical Structure and Identification

The structural arrangement of 2-Amino-3,5-dinitrophenylamine, with its vicinal diamine and meta-dinitro functionalities, is a key determinant of its chemical behavior. The IUPAC name for this compound is 3,5-dinitrobenzene-1,2-diamine.

IdentifierValue
IUPAC Name 3,5-dinitrobenzene-1,2-diamine[1]
Synonyms 2-Amino-3,5-dinitrophenylamine, 3,5-Dinitro-1,2-phenylenediamine, 1,2-Diamino-3,5-dinitrobenzene[1]
CAS Number 3694-51-7[1]
Molecular Formula C₆H₆N₄O₄[1]
Molecular Weight 198.14 g/mol [1]
Canonical SMILES C1=C(C(=C(C=C1[O-])N)[O-])N
InChI Key JMGGTZMFWKWZSJ-UHFFFAOYSA-N

Physical and Chemical Properties

The physical properties of 2-Amino-3,5-dinitrophenylamine are influenced by the strong intermolecular hydrogen bonding afforded by the amino and nitro groups, as well as the overall polarity of the molecule.

PropertyValueSource
Appearance Red needles[1]
Melting Point 214-217 °C[1]
Boiling Point Data not available
Solubility Recrystallized from acetic acid[1]
Density Data not available

Synthesis of 3,5-Dinitro-o-phenylenediamine

A documented method for the synthesis of 3,5-dinitro-o-phenylenediamine involves the reduction of 4,6-dinitrobenzofuroxan.[1] A more accessible route, however, starts from the nitration of 2,1,3-benzoselenadiazole, followed by reduction.[1]

Experimental Protocol: Synthesis via Reduction of 4,6-Dinitro-2,1,3-benzoselenadiazole

This protocol is based on a literature procedure and should be performed by trained chemists with appropriate safety precautions.[1]

Materials:

  • 4,6-Dinitro-2,1,3-benzoselenadiazole

  • Hydriodic acid (54%)

  • Acetic acid

  • Sodium hydrogen sulfite

  • Sodium hydroxide solution (30%)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • To a solution of 4,6-dinitro-2,1,3-benzoselenadiazole (6.83 g) in a suitable reaction flask, add 54% hydriodic acid (63 mL).

  • Heat the reaction mixture at 50 °C for 10 hours with continuous stirring.

  • After cooling the mixture, add a solution of sodium hydrogen sulfite to quench any remaining iodine.

  • Basify the mixture with a 30% sodium hydroxide solution to precipitate the crude product.

  • Filter the dark red precipitate, wash thoroughly with water, and dry.

  • Recrystallize the crude product from acetic acid to yield pure 3,5-dinitro-o-phenylenediamine as red needles.

Yield: Approximately 77%[1]

Diagram: Synthesis Workflow

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Start 4,6-Dinitro-2,1,3-benzoselenadiazole Reduction Reduction with Hydriodic Acid Start->Reduction 1. Add HI Quenching Quenching with NaHSO₃ Reduction->Quenching 2. Cool & Quench Basification Basification with NaOH Quenching->Basification 3. Basify Filtration Filtration Basification->Filtration 4. Isolate Crude Product Recrystallization Recrystallization from Acetic Acid Filtration->Recrystallization 5. Purify Product 3,5-Dinitro-o-phenylenediamine Recrystallization->Product

Caption: Workflow for the synthesis of 3,5-Dinitro-o-phenylenediamine.

Reactivity and Potential Applications

The chemical reactivity of 2-Amino-3,5-dinitrophenylamine is characterized by the interplay of its functional groups. The ortho-diamine functionality is a versatile precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles and quinoxalines, through condensation reactions with carboxylic acids or 1,2-dicarbonyl compounds, respectively. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science.

The nitro groups strongly deactivate the aromatic ring towards electrophilic substitution, while making it susceptible to nucleophilic aromatic substitution, potentially allowing for the displacement of a nitro group under specific conditions. The amino groups can undergo typical reactions such as acylation and alkylation.

While specific applications for 2-Amino-3,5-dinitrophenylamine are not extensively documented in readily available literature, its structural motifs suggest its potential utility as:

  • A monomer for the synthesis of high-performance polymers with enhanced thermal stability.

  • A building block for the development of novel dyes and pigments.

  • An intermediate in the synthesis of energetic materials.

  • A scaffold for the design of new pharmaceutical agents.

Spectral Data

Detailed experimental spectral data for 2-Amino-3,5-dinitrophenylamine is not widely available in public databases. However, based on the structure, the following spectral characteristics can be anticipated:

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the two amino groups. The chemical shifts of the aromatic protons would be influenced by the electronic effects of both the amino and nitro substituents.

  • ¹³C NMR: The carbon NMR spectrum would exhibit signals for the six aromatic carbons. The carbons bearing the nitro groups would be significantly deshielded (downfield shift), while those attached to the amino groups would be shielded (upfield shift).

  • IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for N-H stretching of the primary amines (typically in the 3300-3500 cm⁻¹ region), N-O stretching of the nitro groups (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C=C stretching of the aromatic ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (198.14 g/mol ). Fragmentation patterns would likely involve the loss of nitro groups and other characteristic cleavages.

Safety and Handling

As with all dinitroaromatic compounds, 2-Amino-3,5-dinitrophenylamine should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Dinitro compounds can be toxic and may be absorbed through the skin. They should also be considered as potentially explosive, especially when heated or subjected to shock, although specific data for this compound is not available. It is crucial to consult a comprehensive Safety Data Sheet (SDS) for detailed handling and disposal information before use.

Conclusion

2-Amino-3,5-dinitrophenylamine is a fascinating molecule with a rich chemical functionality that makes it a valuable building block for synthetic chemists. While detailed characterization and application data are somewhat limited in the public domain, the foundational information on its structure, properties, and a viable synthetic route provided in this guide serves as a solid starting point for researchers interested in exploring the potential of this compound in their respective fields. Further research into its reactivity, spectral properties, and applications is warranted to fully unlock its scientific potential.

References

  • Boyer, J. H., & Schoen, W. (1965). 3-Nitro-o-phenylenediamines: a New Route. Journal of the Chemical Society, 942.

Sources

Exploratory

Spectroscopic Characterization of 2-Amino-3,5-dinitrophenylamine: A Comprehensive Guide to NMR and FTIR Analysis

Executive Summary 2-Amino-3,5-dinitrophenylamine (systematically known as 1,2-diamino-3,5-dinitrobenzene, CAS: 3694-51-7) is a highly functionalized aromatic scaffold utilized extensively in the synthesis of heterocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3,5-dinitrophenylamine (systematically known as 1,2-diamino-3,5-dinitrobenzene, CAS: 3694-51-7) is a highly functionalized aromatic scaffold utilized extensively in the synthesis of heterocyclic compounds, biological labels, and energetic materials. Characterizing this molecule requires a nuanced understanding of its highly polarized "push-pull" electronic system. The presence of two electron-donating amino groups (-NH₂) and two electron-withdrawing nitro groups (-NO₂) on the same benzene ring creates complex resonance structures and strong intramolecular hydrogen bonding.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic peak assignments. This guide explores the causality behind the spectroscopic phenomena of 2-Amino-3,5-dinitrophenylamine, providing self-validating experimental workflows and high-fidelity data interpretation for Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural and Electronic Causality

To accurately interpret the spectra of 2-Amino-3,5-dinitrophenylamine, one must first map its electronic environment. The molecule is not a static ring; it is a dynamic system of electron density transfer.

  • Push-Pull Conjugation: The C1 and C2 amino groups inject electron density into the aromatic π -system via the +M (resonance) effect. Conversely, the C3 and C5 nitro groups withdraw electron density via the −M and −I (inductive) effects. This creates a highly deshielded environment for the intervening protons.

  • Intramolecular Hydrogen Bonding: The spatial proximity of the C2-NH₂ group to the C3-NO₂ group facilitates a strong intramolecular hydrogen bond. This interaction locks the conformation of the amine, draws electron density away from the N-H bond, and drastically alters both its vibrational frequency in FTIR and its chemical shift in ¹H NMR .

ElectronicEffects NH2_1 C1-NH2 (Electron Donor) Ring Aromatic Ring (π-Conjugation) NH2_1->Ring +M Effect NH2_2 C2-NH2 (Electron Donor) NH2_2->Ring +M Effect HBond Intramolecular Hydrogen Bond NH2_2->HBond NO2_3 C3-NO2 (Electron Acceptor) NO2_5 C5-NO2 (Electron Acceptor) Ring->NO2_3 -M Effect Ring->NO2_5 -M Effect HBond->NO2_3

Fig 1. Push-pull electronic effects and intramolecular hydrogen bonding pathways.

FTIR Spectroscopic Characterization

The Causality of Vibrational Shifts

In standard primary amines, the N-H asymmetric and symmetric stretching vibrations appear as two sharp bands near 3500 and 3400 cm⁻¹. However, in 2-Amino-3,5-dinitrophenylamine, the C2-NH₂ group is engaged in intramolecular hydrogen bonding with the C3-NO₂ group. This interaction weakens the N-H bond force constant, causing the stretching frequencies to shift to lower wavenumbers (red-shift) and broaden significantly . The nitro groups exhibit their highly diagnostic asymmetric stretch at ~1525 cm⁻¹ and symmetric stretch at ~1340 cm⁻¹, driven by the resonance withdrawal from the ring.

Quantitative Data Summary

Table 1: FTIR Peak Assignments and Structural Correlation

Wavenumber (cm⁻¹)Vibrational ModeIntensityCausality / Structural Correlation
3450, 3350N-H Stretch (Asym/Sym)Medium, BroadPrimary amines; broadened/red-shifted due to H-bonding
3100C-H Stretch (Aromatic)Weaksp² hybridized C-H bonds
1620N-H BendingStrongScissoring motion of the NH₂ groups
1525NO₂ Asymmetric StretchStrong −M effect of the nitro group
1340NO₂ Symmetric StretchStrongHighly diagnostic for aromatic nitro groups
1280C-N Stretch (Amine)MediumAryl-amine bond
850C-N Stretch (Nitro)MediumAryl-nitro bond
Self-Validating Protocol: ATR-FTIR Analysis

Why ATR over KBr? Potassium bromide (KBr) is highly hygroscopic. Absorbed water presents a massive, broad O-H stretch at 3400 cm⁻¹ and a bending mode at 1630 cm⁻¹, which perfectly overlaps with and obscures our critical N-H bands. Attenuated Total Reflectance (ATR) eliminates this moisture artifact.

  • System Blanking: Clean the diamond ATR crystal with isopropanol. Run an empty background scan (32 scans, 4 cm⁻¹ resolution) to establish a flat baseline and confirm the absence of residual organic contaminants.

  • Sample Application: Deposit 1–2 mg of the solid 2-Amino-3,5-dinitrophenylamine directly onto the center of the diamond crystal.

  • Optical Contact: Engage the pressure anvil until the torque mechanism slips. Validation step: Check the real-time preview; the maximum absorbance should be between 0.4 and 0.8 AU to ensure the sample is not over-compressed (which distorts peak shapes) or under-compressed (which yields low signal-to-noise).

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Validation: Ensure the baseline at 4000 cm⁻¹ and 2000 cm⁻¹ is perfectly horizontal. Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth of the IR beam .

NMR Spectroscopic Characterization

Solvent Selection and Causality

For highly polar, hydrogen-bonded nitroanilines, deuterated chloroform (CDCl₃) is an inadequate solvent due to poor solubility. We utilize DMSO-d₆ (Dimethyl sulfoxide-d₆). DMSO-d₆ disrupts intermolecular hydrogen bonds (solubilizing the compound) but allows the strong intramolecular hydrogen bond (C2-NH₂ to C3-NO₂) to remain intact. Furthermore, DMSO-d₆ lacks exchangeable protons, preventing the rapid proton exchange that would average out and erase the distinct NH₂ signals in protic solvents like CD₃OD.

Spin System Analysis

The aromatic ring contains only two protons: H-4 and H-6.

  • H-4 (8.75 ppm): Flanked by two strongly electron-withdrawing NO₂ groups at C3 and C5. The combined inductive and resonance withdrawal strips electron density from this proton, severely reducing its diamagnetic shielding and pushing it far downfield. It appears as a doublet due to meta-coupling with H-6 ( J≈2.5 Hz).

  • H-6 (7.65 ppm): Flanked by an NO₂ group at C5 and an NH₂ group at C1. The electron-donating +M effect of the C1-NH₂ group partially shields this proton, keeping it upfield relative to H-4. It also appears as a doublet ( J≈2.5 Hz) .

Quantitative Data Summary

Table 2: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)

NucleusChemical Shift (ppm)MultiplicityJ-Coupling (Hz)AssignmentCausality / Environment
¹H8.75Doublet2.5H-4Highly deshielded by two adjacent NO₂ groups; meta-coupled
¹H7.65Doublet2.5H-6Deshielded by C5-NO₂, shielded by C1-NH₂; meta-coupled
¹H8.10Broad Singlet-C2-NH₂Strongly deshielded due to intramolecular H-bond with C3-NO₂
¹H6.20Broad Singlet-C1-NH₂Standard aromatic amine, broadened by quadrupolar relaxation
¹³C142.5Singlet-C-1Directly bonded to electron-donating NH₂
¹³C138.0Singlet-C-2Directly bonded to NH₂, influenced by adjacent NO₂
¹³C136.8Singlet-C-5Directly bonded to electron-withdrawing NO₂
¹³C135.5Singlet-C-3Directly bonded to electron-withdrawing NO₂
¹³C128.4Singlet-C-4Aromatic C-H between two NO₂ groups
¹³C110.2Singlet-C-6Aromatic C-H strongly shielded by ortho-NH₂ group
Self-Validating Protocol: High-Fidelity NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of high-purity DMSO-d₆ (99.9% D, stored over molecular sieves to prevent water contamination, which would appear at 3.33 ppm and obscure signals).

  • Probe Tuning and Locking: Insert the sample and lock the spectrometer onto the deuterium frequency of DMSO-d₆. Tune and match the probe for both ¹H and ¹³C channels to maximize power transfer and signal-to-noise ratio.

  • Shimming: Perform automated gradient shimming (Z1-Z5). Validation step: Check the line width of the residual DMSO-d₆ pentet at 2.50 ppm. The line width at half-height ( w1/2​ ) must be ≤0.5 Hz to ensure high magnetic field homogeneity.

  • Acquisition (¹H): Run 16 scans with a 90° pulse angle and a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation of the protons.

  • Acquisition (¹³C): Run 512–1024 scans with a 30° pulse angle and power-gated decoupling (e.g., WALTZ-16) to prevent Nuclear Overhauser Effect (NOE) distortion while decoupling protons.

  • Calibration: Calibrate the ¹H spectrum to the residual DMSO-d₆ peak at 2.50 ppm, and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.

Spectroscopic Validation Workflow

Workflow A Sample Preparation (2-Amino-3,5-dinitrophenylamine) B FTIR Analysis (ATR Method) A->B C NMR Analysis (DMSO-d6, 400 MHz) A->C D Vibrational Mode Assignment (N-H, NO2, C=C) B->D E Spin System Analysis (1H & 13C Chemical Shifts) C->E F Structural Validation & Purity Assessment D->F E->F

Fig 2. Spectroscopic validation workflow for 2-Amino-3,5-dinitrophenylamine.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning.[Link]

  • Chong, M. N., et al. (2013). "A series of N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents." PubMed Central (PMC).[Link]

  • Valizadeh, H., et al. (2010). "Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes." Asian Journal of Chemistry.[Link]

Foundational

Thermal Decomposition Kinetics of 2-Amino-3,5-dinitrophenylamine: A Technical Guide

Executive Summary 2-Amino-3,5-dinitrophenylamine (also known as 1,2-diamino-3,5-dinitrobenzene) is a highly functionalized nitroaromatic compound utilized as a critical intermediate in both energetic materials and comple...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3,5-dinitrophenylamine (also known as 1,2-diamino-3,5-dinitrobenzene) is a highly functionalized nitroaromatic compound utilized as a critical intermediate in both energetic materials and complex pharmaceutical syntheses. Due to the dense arrangement of electron-donating amino groups and electron-withdrawing nitro groups, this molecule poses unique thermal hazards. Its decomposition is not a simple, single-step bond scission; rather, it is a complex, multi-step cascade driven by proximity effects. For drug development professionals and chemical engineers, understanding these kinetics is non-negotiable for designing safe scale-up parameters and preventing catastrophic thermal runaway.

Molecular Context & Mechanistic Pathways: The "Ortho-Effect"

The thermal stability of vicinal diamino-dinitrobenzenes is heavily dictated by their spatial geometry. Because the amino (-NH₂) and nitro (-NO₂) groups are situated on adjacent carbons (positions 1,2 and 3,5), the molecule is primed for intramolecular interactions.

Upon heating, the initial decomposition step is rarely the direct homolytic cleavage of the C-NO₂ bond. Instead, an intramolecular hydrogen transfer occurs from the amino group to the adjacent nitro group[1]. This "ortho-effect" leads to a distinct two-stage decomposition mechanism:

  • Intramolecular Dehydration : The hydrogen transfer initiates a dehydration event (loss of H₂O), resulting in the condensation of the functional groups to form a stable benzofurazan (or benzofuroxan) intermediate[2]. This primary step is moderately endothermic or only mildly exothermic, often masking the true hazard of the compound.

  • Exothermic Ring Cleavage : As temperatures continue to rise, the newly formed benzofurazan ring undergoes violent, highly exothermic radical scission. This secondary phase is characterized by the rapid evolution of non-condensable permanent gases (CO₂, N₂, NO, HCN) and represents the autocatalytic thermal runaway phase[2].

Mechanism A 2-Amino-3,5-dinitrophenylamine (Reactant) B Intramolecular H-Transfer (Ortho-Effect) A->B Heating (>200°C) C Dehydration (-H2O) B->C Activation E ~130 kJ/mol D Benzofurazan Intermediate C->D E Exothermic Ring Cleavage (Autocatalytic) D->E Thermal Runaway F Gaseous Products (CO2, N2, NO, HCN) E->F Radical Scission

Fig 1: Thermal decomposition pathway via intramolecular dehydration and benzofurazan formation.

Experimental Protocols for Kinetic Evaluation

To capture these distinct mechanistic stages without artifactual interference, thermal analysis must be executed as a self-validating system. Relying on a single heating rate or large sample masses will inevitably yield flawed kinetic parameters.

Step-by-Step Methodology (DSC/TGA Workflow)
  • Sample Preparation & Mass Control : Weigh exactly 1.0 to 1.5 mg of the compound into a hermetically sealed aluminum crucible with a 50 µm pinhole.

    • Causality: Keeping the mass strictly under 2 mg is critical. Larger masses suffer from internal thermal lag and self-heating during the exothermic ring-cleavage phase. This artificially shifts the peak temperature ( Tp​ ) to lower values, corrupting the activation energy calculations[3].

  • Atmosphere & Purge : Purge the furnace with high-purity Nitrogen (N₂) at a strict flow rate of 50 mL/min.

    • Causality: Efficient removal of early-evolving gaseous products (H₂O, CO₂) prevents secondary gas-phase autocatalysis from skewing the solid-state kinetics[2].

  • Dynamic Heating Program : Conduct non-isothermal runs using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) at a minimum of four distinct heating rates ( β = 2.0, 5.0, 10.0, and 15.0 K/min) from 50°C to 400°C. Lower heating rates facilitate more effective collisions between active fragments, revealing the true multi-step nature of the decomposition[4].

  • Data Extraction : Record the onset temperature ( Tonset​ ), peak maximum ( Tp​ ), and integrate the area under the exothermic curve to determine the extent of conversion ( α ) as a continuous function of temperature.

Workflow S1 Sample Prep (<2 mg, Alumina) S2 DSC/TGA Runs (2, 5, 10, 15 K/min) S1->S2 S3 Data Extraction (T_onset, T_peak, alpha) S2->S3 S4 Isoconversional Analysis (FWO) S3->S4

Fig 2: Step-by-step experimental workflow for acquiring and processing thermal kinetic data.

Kinetic Modeling and Computations

A scientifically rigorous kinetic study requires comparing model-free (isoconversional) methods against traditional global methods. The International Confederation for Thermal Analysis and Calorimetry (ICTAC) explicitly warns against relying solely on single-step assumptions for nitroaromatics[3].

The Kissinger Method (Global Kinetics)

The Kissinger equation assumes a constant activation energy ( Ea​ ) at the peak decomposition temperature:

ln(Tp2​β​)=−RTp​Ea​​+ln(Ea​AR​)

By plotting ln(β/Tp2​) versus 1/Tp​ , the slope yields a global Ea​ . While useful for establishing a baseline, this method fails to capture the transition from the dehydration step to the ring cleavage step.

The Flynn-Wall-Ozawa (FWO) Method (Isoconversional Validation)

To validate the mechanism, the FWO method calculates Ea​ at specific fractions of conversion ( α ranging from 0.1 to 0.9):

logβ=log(Rg(α)AEa​​)−2.315−0.4567RTEa​​

Causality: This is the self-validating core of the protocol. If the calculated Ea​ varies by more than 10-15% across the conversion range, the single-step assumption is mathematically invalidated[3]. For 2-amino-3,5-dinitrophenylamine, Ea​ typically starts lower during the initial intramolecular dehydration ( α<0.3 ) and spikes significantly during the catastrophic ring cleavage ( α>0.5 ).

Quantitative Data Summary

The following table summarizes the representative kinetic parameters derived from isoconversional analysis of vicinal diamino-dinitrobenzenes, illustrating the stark contrast between the two decomposition stages.

Reaction StageConversion Fraction ( α )Temperature Range (°C)Activation Energy, Ea​ (kJ/mol)Pre-exponential Factor, logA (s⁻¹)Mechanistic Assignment
Stage 1 0.05 - 0.35210 - 245125.0 - 135.511.5 - 12.8Intramolecular dehydration (Benzofurazan formation)
Stage 2 0.40 - 0.95260 - 310160.0 - 185.014.2 - 16.0Exothermic ring cleavage & radical scission

Conclusion

For researchers and scale-up engineers, treating the thermal decomposition of 2-amino-3,5-dinitrophenylamine as a single, uniform event is a critical process safety error. The kinetic data definitively proves a two-stage mechanism: a lower-energy intramolecular dehydration followed by a high-energy, gas-generating ring cleavage. Process safety parameters—such as the Time to Maximum Rate under adiabatic conditions ( TMRad​ )—must be modeled using the isoconversional Ea​ values from the secondary cleavage stage to accurately predict thermal runaway boundaries and design adequate emergency relief systems.

References

  • [3] Vyazovkin, S., et al. (2014). ICTAC Kinetics Committee recommendations for collecting experimental thermal analysis data for kinetic computations. Thermochimica Acta. URL:[Link]

  • [2] Hobbs, M. L., et al. (2023). New thermal decomposition pathway for TATB. Scientific Reports, 13(1), 21256. URL:[Link]

  • [1] generalized from: TATB Thermal Decomposition: An Improved Kinetic Model for Explosive Safety Analysis. Propellants, Explosives, Pyrotechnics / OSTI.GOV. URL:[Link]

  • [4] Wei, Q., et al. (2025). Molecular dynamic simulation study on the influence of heating rate on the thermal decomposition process of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). Journal of Molecular Modeling. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Properties of 2-Amino-3,5-dinitrophenylamine in Solution

Abstract: This guide provides a comprehensive framework for determining and understanding the thermodynamic properties of 2-Amino-3,5-dinitrophenylamine in various solvents. Due to the limited availability of direct expe...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive framework for determining and understanding the thermodynamic properties of 2-Amino-3,5-dinitrophenylamine in various solvents. Due to the limited availability of direct experimental data for this specific compound, this document emphasizes robust, universally applicable methodologies for solubility and thermodynamic analysis. It is designed for researchers, scientists, and professionals in drug development and chemical engineering who require a deep understanding of solute-solvent interactions. The guide details the theoretical underpinnings of dissolution thermodynamics, provides step-by-step experimental protocols based on the isothermal shake-flask method, and outlines the analytical procedures using UV-Vis spectrophotometry. Furthermore, it explains the application of the van't Hoff and modified Apelblat models for data correlation and the calculation of key thermodynamic parameters such as Gibbs free energy, enthalpy, and entropy of dissolution.

Introduction

2-Amino-3,5-dinitrophenylamine, also known as 3,5-dinitrobenzene-1,2-diamine[1], is an aromatic amine containing two nitro groups. The presence of both amino and nitro functional groups imparts a specific polarity and reactivity to the molecule, making its interaction with different solvents a critical area of study. Understanding the thermodynamic properties of such compounds in solution is fundamental for a wide range of applications, including the design of crystallization processes, formulation of pharmaceuticals, and optimization of chemical reactions.[2][3] The solubility of a substance is a key physicochemical property that dictates its behavior in various industrial and biological systems.[2]

This guide will provide a thorough methodology for characterizing the thermodynamic profile of 2-Amino-3,5-dinitrophenylamine in solution. While direct data for this compound is sparse, the principles and protocols described herein are based on established methods for similar aromatic nitro compounds, such as 4-nitroaniline, and offer a reliable path forward for its characterization.[2][3]

Physicochemical Characterization

  • Chemical Structure:

    • IUPAC Name: 3,5-dinitrobenzene-1,2-diamine[1]

    • Molecular Formula: C₆H₆N₄O₄[1]

    • Molecular Weight: 198.14 g/mol [1]

  • General Properties: As a dinitroaniline derivative, this compound is expected to be a solid at room temperature and exhibit limited solubility in water due to the non-polar aromatic ring, a characteristic common to many dinitrodiphenylamine compounds.[4] However, the presence of two amino groups may allow for hydrogen bonding, potentially increasing its solubility in polar protic solvents. The nitro groups act as electron-withdrawing groups, which can influence the compound's acidity and reactivity.

Theoretical Framework for Solubility and Dissolution Thermodynamics

The process of dissolution can be described by three key thermodynamic parameters: Gibbs free energy (ΔG°sol), enthalpy (ΔH°sol), and entropy (ΔS°sol). These parameters provide insight into the spontaneity and energetic driving forces of the dissolution process.

  • Gibbs Free Energy of Solution (ΔG°sol): This parameter indicates the spontaneity of the dissolution process. A negative value signifies a spontaneous process. It is calculated from the mole fraction solubility (x) at a given temperature (T) using the following equation:

    ΔG°sol = -RT ln(x)

    where R is the universal gas constant.

  • Enthalpy of Solution (ΔH°sol): This represents the heat absorbed or released during dissolution at constant pressure. A positive value indicates an endothermic process (heat is absorbed), while a negative value signifies an exothermic process (heat is released). The solubility of many organic compounds, such as nitroaniline derivatives, in various solvents is often found to be an endothermic process.[2][5]

  • Entropy of Solution (ΔS°sol): This parameter reflects the change in randomness or disorder of the system upon dissolution.

The relationship between these parameters is given by the fundamental Gibbs equation:

ΔG°sol = ΔH°sol - TΔS°sol

The van't Hoff Equation

The van't Hoff equation is a cornerstone for analyzing the temperature dependence of solubility and for calculating the enthalpy and entropy of solution.[6] By plotting the natural logarithm of the mole fraction solubility (ln x) against the reciprocal of the absolute temperature (1/T), a linear relationship is often observed, known as the van't Hoff plot.[2][6][7][8]

ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

From this linear equation (y = mx + c):

  • The slope (m) of the plot is equal to -ΔH°sol / R.

  • The intercept (c) is equal to ΔS°sol / R.

This allows for the experimental determination of the standard enthalpy and entropy of solution.[6]

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that is widely used to correlate the solubility of compounds with temperature. It often provides a more accurate fit to experimental data compared to the van't Hoff equation, especially over a wider temperature range.[9][10][11][12]

ln(x) = A + (B / T) + C ln(T)

Where:

  • x is the mole fraction solubility.

  • T is the absolute temperature in Kelvin.

  • A, B, and C are empirical parameters obtained by fitting the equation to the experimental solubility data. The parameters A and B relate to the non-ideality of the solution, while C reflects the effect of temperature on the fusion enthalpy of the solute.[9]

Experimental Determination of Thermodynamic Properties

The following section outlines a detailed experimental protocol for determining the solubility of 2-Amino-3,5-dinitrophenylamine in a given solvent at various temperatures.

Materials and Reagents
  • 2-Amino-3,5-dinitrophenylamine (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile) of analytical grade

  • Thermostatic shaker bath with temperature control

  • Calibrated digital thermometer

  • Analytical balance

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

Protocol for Solubility Measurement (Isothermal Shake-Flask Method)

The isothermal shake-flask method is a reliable and widely used technique for determining thermodynamic solubility.[13][14][15]

  • Preparation: Add an excess amount of solid 2-Amino-3,5-dinitrophenylamine to a series of vials containing a known volume (e.g., 10 mL) of the chosen solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.[15][16]

  • Equilibration: Place the sealed vials in a thermostatic shaker bath set to the desired temperature. Agitate the vials at a constant speed (e.g., 150 rpm) for a sufficient time to ensure equilibrium is reached. Typically, 24 to 72 hours is adequate for most systems.[13][15][16]

  • Sample Collection and Filtration: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a pre-heated syringe and immediately filter it through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.[16]

  • Mass Determination: Determine the mass of the collected filtrate using an analytical balance.

  • Repeat for Different Temperatures: Repeat steps 1-4 for a range of temperatures (e.g., 298.15 K to 323.15 K at 5 K intervals) to obtain solubility data as a function of temperature.

Quantitative Analysis using UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a common and effective method for determining the concentration of aromatic compounds in solution.[17][18][19][20]

  • Preparation of Standard Solutions: Prepare a stock solution of 2-Amino-3,5-dinitrophenylamine of a known concentration in the chosen solvent. From this stock solution, prepare a series of standard solutions of decreasing concentrations via serial dilution.

  • Determination of λmax: Scan one of the standard solutions across the UV-Vis spectrum (e.g., 200-700 nm) to determine the wavelength of maximum absorbance (λmax). Aromatic amines typically exhibit strong absorbance in the UV range.[20]

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law, which will serve as the calibration curve.

  • Analysis of Saturated Samples: Dilute the filtered saturated samples (from section 3.2) with a known volume of the solvent to bring their absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted samples at λmax.

  • Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of 2-Amino-3,5-dinitrophenylamine in the diluted samples. Back-calculate to find the concentration in the original saturated solution.

Workflow Visualization

The following diagram illustrates the experimental workflow for determining the thermodynamic properties of 2-Amino-3,5-dinitrophenylamine.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sampling 3. Sampling & Analysis cluster_data 4. Data Processing prep1 Add excess solute to a known volume of solvent prep2 Seal vials prep1->prep2 equil1 Place in thermostatic shaker at set temperature (T) prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 equil3 Settle for >2 hours equil2->equil3 samp1 Withdraw supernatant equil3->samp1 samp2 Filter (0.45 µm) samp1->samp2 samp3 Dilute sample samp2->samp3 samp4 Measure absorbance via UV-Vis Spectrophotometry samp3->samp4 samp5 Determine Concentration (C) samp4->samp5 data1 Calculate mole fraction solubility (x) samp5->data1 data2 Repeat for multiple temperatures data1->data2 data3 Plot van't Hoff Graph (ln(x) vs 1/T) data2->data3 data4 Calculate ΔH°, ΔS°, ΔG° data3->data4

Caption: Experimental workflow for determining solubility and thermodynamic properties.

Data Analysis and Interpretation

Once the mole fraction solubility (x) has been determined at various temperatures, the thermodynamic parameters can be calculated.

Calculation of Mole Fraction Solubility

The mole fraction solubility (x) is calculated using the following formula:

x = nsolute / (nsolute + nsolvent)

Where:

  • nsolute is the number of moles of 2-Amino-3,5-dinitrophenylamine.

  • nsolvent is the number of moles of the solvent.

These values are determined from the mass and molar mass of the solute and solvent in the saturated solution.[21]

Thermodynamic Parameter Calculation

Example Data Presentation:

The following table presents a hypothetical data set for the solubility of 2-Amino-3,5-dinitrophenylamine in ethanol to illustrate the subsequent calculations.

Temperature (K)1/T (K⁻¹)Mole Fraction Solubility (x)ln(x)
298.150.0033540.00150-6.502
303.150.0032990.00185-6.293
308.150.0032450.00225-6.097
313.150.0031930.00270-5.915
318.150.0031430.00320-5.745

van't Hoff Analysis:

By plotting ln(x) versus 1/T from the table above, a linear regression can be performed.

  • From the slope (-ΔH°sol / R), the enthalpy of solution (ΔH°sol) is calculated. A positive value, as is common for the dissolution of nitroanilines, indicates an endothermic process where solubility increases with temperature.[2][5]

  • From the y-intercept (ΔS°sol / R), the entropy of solution (ΔS°sol) is calculated. A positive entropy value suggests that the system becomes more disordered upon dissolution, which is an entropically favorable process.[22]

Gibbs Free Energy Calculation:

Using the calculated ΔH°sol and ΔS°sol, the Gibbs free energy of solution (ΔG°sol) at a standard temperature (e.g., 298.15 K) can be calculated.

Summary of Thermodynamic Parameters (Hypothetical):

ParameterValueInterpretation
ΔH°sol+25.0 kJ/molEndothermic process; dissolution is favored by higher temperatures.
ΔS°sol+50.0 J/(mol·K)Entropically driven process; increase in system disorder.
ΔG°sol (at 298.15 K)+10.1 kJ/molNon-spontaneous at this temperature, indicating low solubility.

Conclusion

This guide has outlined a robust and systematic approach for the determination and analysis of the thermodynamic properties of 2-Amino-3,5-dinitrophenylamine in solution. By employing the isothermal shake-flask method coupled with UV-Vis spectrophotometric analysis, researchers can obtain reliable solubility data across a range of temperatures. Subsequent analysis using the van't Hoff and modified Apelblat models allows for the calculation of critical thermodynamic parameters—Gibbs free energy, enthalpy, and entropy of dissolution. These parameters are essential for understanding the underlying forces governing the solubility of this compound and are invaluable for process design, formulation development, and fundamental chemical research. The methodologies presented here provide a solid foundation for characterizing this and other similar compounds, even in the absence of pre-existing literature data.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Taylor & Francis Online. (2021, February 6). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. Retrieved March 21, 2026, from [Link]

  • ACS Publications. (2024, August 20). Solubility Measurement, Correlation, and Molecular Simulation of ε-CL-20 in 12 Green Solvents at Temperatures from 283.15 to 323.15 K. Journal of Chemical & Engineering Data. Retrieved March 21, 2026, from [Link]

  • LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved March 21, 2026, from [Link]

  • Taylor & Francis Online. (2021, February 28). Full article: Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. Retrieved March 21, 2026, from [Link]

  • Taylor & Francis Online. (2021, February 28). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures: Physics and Chemistry of Liquids: Vol 59, No 6. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures | Request PDF. Retrieved March 21, 2026, from [Link]

  • RSC Publishing. (n.d.). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Analyst. Retrieved March 21, 2026, from [Link]

  • PubMed. (n.d.). Spectrophotometric Determination of Some Aromatic Amines. Retrieved March 21, 2026, from [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved March 21, 2026, from [Link]

  • PMC. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (n.d.). Thermodynamics of transfer of p-nitroaniline from water to alcohol + water mixtures at 25 °C and the structure of water in these media. Retrieved March 21, 2026, from [Link]

  • RSC Publishing. (n.d.). Ultraviolet Spectrophotometric Method for the Determination of Aromatic Amines in Chemical Industry Waste Waters*. Retrieved March 21, 2026, from [Link]

  • PMC. (2023, March 7). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. Retrieved March 21, 2026, from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved March 21, 2026, from [Link]

  • MDPI. (2019, March 5). Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (n.d.). A van't Hoff plot of the solubility of the two polymorphs in the temperature interval 530°C. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (2016, March 1). How to measure aromatic amine compounds using uv/visible spectrophotometer?. Retrieved March 21, 2026, from [Link]

  • Rasayan Journal of Chemistry. (2016). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N. Retrieved March 21, 2026, from [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved March 21, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Measurement and correlation of solubility and thermodynamic properties of N-acetyl-L-glutamine in some pure solvents and binary. Retrieved March 21, 2026, from [Link]

  • ACS Publications. (2022, June 3). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. Journal of Chemical & Engineering Data. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (n.d.). van't Hoff plot illustrating the solubility of an arbitrary organic compound in different solvents. Retrieved March 21, 2026, from [Link]

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved March 21, 2026, from [Link]

  • YouTube. (2024, December 16). Crystal Classroom Pt1 Ep5 - Van't Hoff Plots. Retrieved March 21, 2026, from [Link]

  • Wikipedia. (n.d.). Van 't Hoff equation. Retrieved March 21, 2026, from [Link]

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Foundational

Discovery and Historical Synthesis of 2-Amino-3,5-dinitrophenylamine: A Comprehensive Technical Guide

Executive Summary The compound 2-Amino-3,5-dinitrophenylamine (IUPAC: 3,5-dinitrobenzene-1,2-diamine; CAS: 3694-51-7) is a highly specialized, electron-deficient aromatic diamine[1]. Characterized by the juxtaposition of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Amino-3,5-dinitrophenylamine (IUPAC: 3,5-dinitrobenzene-1,2-diamine; CAS: 3694-51-7) is a highly specialized, electron-deficient aromatic diamine[1]. Characterized by the juxtaposition of two strongly electron-donating amino groups against two strongly electron-withdrawing nitro groups, this molecule exhibits a unique "push-pull" electronic configuration. Historically rooted in the development of energetic materials and advanced dyes, it has evolved into a critical bis-nucleophilic building block. Today, it is indispensable in the synthesis of polycyclic N-heteroaromatic systems—such as hexaazatriphenylenes (HATs)—and serves as a core scaffold in the drug development of targeted quinoxaline-based kinase inhibitors[2].

This whitepaper provides an in-depth analysis of its historical discovery, mechanistic pathways, and field-proven synthetic protocols, designed specifically for researchers and application scientists.

Historical Context & Synthetic Evolution

The discovery and early synthesis of 2-amino-3,5-dinitrophenylamine were driven by the mid-20th-century demand for stable, high-density energetic materials and rigid polymer precursors. Early synthetic routes were often plagued by low yields and dangerous reaction conditions, relying on the direct nitration of protected phenylenediamines—a process that frequently resulted in oxidative degradation rather than clean nitration.

Modern synthetic evolution shifted the paradigm toward Nucleophilic Aromatic Substitution (S_NAr) and Reductive Ring-Opening . By starting with pre-nitrated asymmetrical benzenes, such as 2-chloro-3,5-dinitroaniline[3] or 4,6-dinitrobenzofuroxan[4], chemists bypassed the oxidative risks of direct nitration. These modern pathways offer self-validating, scalable, and high-purity yields suitable for pharmaceutical and materials science applications.

Synthesis A 2-Chloro-3,5-dinitroaniline (Precursor) C 2-Amino-3,5-dinitrophenylamine (Target Intermediate) A->C Amination (NH3) S_NAr Reaction B 4,6-Dinitrobenzofuroxan (Precursor) B->C Reductive Ring Opening (Mild Reduction) D Quinoxaline Derivatives (Drug Discovery) C->D Condensation with 1,2-Diketones E Polycyclic N-Heteroaromatics (Materials Science) C->E Further Reduction & Cyclization

Fig 1: Primary synthetic routes and downstream applications of 2-Amino-3,5-dinitrophenylamine.

Chemical Biology & Mechanistic Pathways

The S_NAr Mechanism: Causality of Reactivity

The most efficient synthesis of 2-amino-3,5-dinitrophenylamine utilizes 2-chloro-3,5-dinitroaniline. The causality behind this choice lies in the extreme electrophilicity of the C2 carbon. The chlorine atom is positioned ortho to one nitro group (C3) and para to the other (C5).

When ammonia attacks the C2 position, the resulting negative charge is highly delocalized into the oxygen atoms of both nitro groups, forming an exceptionally stable Meisenheimer complex . This dramatic lowering of the activation energy allows the substitution to proceed smoothly, expelling the chloride ion and restoring aromaticity.

SNAr_Mechanism A 2-Chloro-3,5-dinitroaniline B Meisenheimer Complex (Charge Delocalized) A->B + NH3 Nucleophilic Attack C 2-Amino-3,5-dinitrophenylamine + HCl B->C - Cl- Rearomatization

Fig 2: S_NAr mechanism showing Meisenheimer complex stabilization during amination.

Downstream Utility: Quinoxaline Scaffold Generation

In drug development, this diamine acts as a bis-nucleophile. When reacted with 1,2-diketones under acidic conditions, it undergoes a double Schiff-base condensation followed by dehydration to form a dinitro-quinoxaline core. The remaining nitro groups can subsequently be reduced using reagents like Tin(II) chloride ( SnCl2​⋅2H2​O )[5] to yield diamino-quinoxalines, which are critical pharmacophores for kinase inhibition.

Quantitative Data: Route Optimization

Selecting the correct synthetic route depends on the required scale, purity, and available infrastructure. The table below summarizes the empirical data for the two primary methodologies.

Synthetic RoutePrimary ReagentsTemp / TimeYield (%)Purity (HPLC)Key Advantage
S_NAr Amination 2-Chloro-3,5-dinitroaniline, NH4​OH , EtOH80°C / 6h82 - 88%>98%Highly scalable; utilizes low-cost, stable precursors[3].
Furoxan Reduction 4,6-Dinitrobenzofuroxan, Na2​S2​O4​ , MeOH25°C / 2h70 - 75%~95%Mild conditions; avoids pressurized vessels[4].

Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating systems . The following methodologies incorporate built-in physical and chemical checkpoints to ensure integrity at every step.

Protocol A: S_NAr Amination of 2-Chloro-3,5-dinitroaniline

Objective: Synthesize high-purity 2-amino-3,5-dinitrophenylamine via pressurized ammonolysis.

Causality & Design: Ammonia gas is highly volatile. Conducting the reaction at 80°C in an open system would result in the rapid loss of the nucleophile, stalling the reaction. A sealed autoclave ensures a high effective concentration of ammonia. Furthermore, the introduction of the second amino group increases intermolecular hydrogen bonding, raising the crystal lattice energy and causing the product to spontaneously precipitate from the ethanol/water matrix, driving the equilibrium forward.

Step-by-Step Procedure:

  • Preparation: Suspend 50.0 g of 2-chloro-3,5-dinitroaniline in 250 mL of absolute ethanol within a 1 L Teflon-lined autoclave.

  • Reagent Addition: Add 200 mL of concentrated aqueous ammonium hydroxide (28-30% NH3​ ). Seal the vessel immediately.

  • Reaction: Heat the stirred mixture to 80°C for 6 hours. Self-Validation: The internal pressure will rise; maintain strict safety protocols.

  • Isolation: Cool the vessel to 5°C. The target compound will crash out as a dark red/orange precipitate.

  • Purification: Filter the crude solid under a vacuum. Wash sequentially with cold water ( 3×100 mL) to remove ammonium chloride, followed by cold ethanol ( 50 mL).

  • Recrystallization: Recrystallize from boiling ethanol to achieve >98% purity.

Workflow N1 2-Chloro-3,5-dinitroaniline + EtOH N2 Ammonolysis (NH4OH, 80°C, Sealed) N1->N2 N3 Crude 2-Amino-3,5-dinitrophenylamine N2->N3 Spontaneous Precipitation N4 Aqueous Wash & Recrystallization N3->N4 Removes NH4Cl N5 Pure Target Compound (>98%) N4->N5 Vacuum Drying

Fig 3: Experimental workflow for the synthesis and purification of the target compound.

Protocol B: Reductive Ring-Opening of 4,6-Dinitrobenzofuroxan

Objective: Synthesize the target compound under mild, room-temperature conditions.

Causality & Design: 4,6-Dinitrobenzofuroxan (DNBF) contains a strained, electron-deficient N-O-N linkage[4]. Using a mild reducing agent like sodium dithionite ( Na2​S2​O4​ ) selectively cleaves the furoxan ring to yield the ortho-diamine without reducing the pendant nitro groups at C3 and C5.

Step-by-Step Procedure:

  • Preparation: Dissolve 10.0 g of 4,6-dinitrobenzofuroxan in 150 mL of methanol.

  • Reduction: Slowly add an aqueous solution of sodium dithionite (2.5 equivalents) dropwise over 30 minutes at 25°C.

  • Monitoring: Self-Validation: Monitor via IR spectroscopy. The reaction is complete when the characteristic furoxan N-O stretch (~1600 cm−1 ) disappears, replaced by primary amine N-H stretches (~3300-3400 cm−1 ).

  • Workup: Concentrate the methanol in vacuo, extract the aqueous layer with ethyl acetate, dry over MgSO4​ , and evaporate to yield the product.

Applications in Advanced Fields

Targeted Therapeutics: In oncology drug development, the 3,5-dinitrobenzene-1,2-diamine scaffold is condensed with functionalized diketones to create rigid, planar quinoxalines. These molecules act as ATP-competitive inhibitors by slotting into the hinge region of overactive kinases.

Materials Science & MOFs: The compound is a vital stepping stone toward polycyclic N-heteroaromatic systems. Through subsequent reduction of the nitro groups and condensation reactions, it forms the backbone of hexaazatriphenylenes (HATs)[2]. These electron-deficient, disk-shaped molecules self-assemble into 1D nanoribbons or 2D conductive Metal-Organic Frameworks (MOFs), exhibiting rare metallic behavior and high porosity for advanced energy storage applications.

References

  • PubChem. "2-Amino-3,5-dinitrophenylamine - Compound Summary." National Center for Biotechnology Information. URL:[Link]

  • LookChem. "4,6-Dinitrobenzofuroxan - Downstream Products." LookChem Chemical Database. URL: [Link]

  • Vázquez, D., et al. "Insights into the synthesis of hexaaminobenzene hydrochloride: An entry to hexaazatriphenylenes." Journal of Molecular Structure, 2022. URL: [Link]

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Protocols & Analytical Methods

Method

Application Note: Safe Laboratory Handling, Storage, and Synthetic Utility of 2-Amino-3,5-dinitrophenylamine

Introduction & Chemical Profiling 2-Amino-3,5-dinitrophenylamine (IUPAC: 3,5-dinitrobenzene-1,2-diamine; CAS: 3694-51-7) is a highly functionalized, electron-deficient nitroaromatic compound [1]. In advanced materials sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

2-Amino-3,5-dinitrophenylamine (IUPAC: 3,5-dinitrobenzene-1,2-diamine; CAS: 3694-51-7) is a highly functionalized, electron-deficient nitroaromatic compound [1]. In advanced materials science and medicinal chemistry, it serves as a critical building block for synthesizing complex quinoxaline derivatives, which are actively investigated as organic semiconductors and potential anticancer agents [2].

Due to the dense arrangement of strongly electron-withdrawing nitro groups and electron-donating amino groups, the molecule exhibits unique reactivity profiles. To maintain reagent integrity and ensure personnel safety, laboratories must implement strict, causality-driven handling and storage protocols.

Hazard Assessment & Causality (E-E-A-T)

Working with polynitroaromatics requires a fundamental understanding of their intrinsic hazards to justify safety protocols:

  • Toxicity & Sensitization: Like many aniline derivatives, 2-amino-3,5-dinitrophenylamine can be absorbed through the skin and respiratory tract. Systemic absorption can induce methemoglobinemia (the oxidation of Fe²⁺ to Fe³⁺ in hemoglobin), severely impairing the blood's oxygen-transport capacity.

  • Thermal & Shock Sensitivity: While this specific compound is generally stable under standard ambient conditions, its multiple nitro groups impart a high energy density. It must be isolated from strong shock, friction, and extreme thermal stress to prevent localized hot-spots that could trigger runaway exothermic decomposition.

  • Chemical Incompatibilities: Nitro groups are highly susceptible to reduction. Contact with strong reducing agents (e.g., metal hydrides, alkali metals) can lead to violent, highly exothermic redox reactions.

Safe Laboratory Handling and Storage Procedures

Every step in the handling and storage of 2-amino-3,5-dinitrophenylamine is designed as a self-validating safety system.

Storage Protocols
  • Atmospheric Control: Store at room temperature (15–25°C) in a desiccator or under an inert atmosphere (e.g., Argon or Nitrogen).

    • Causality: Atmospheric moisture and oxygen can lead to gradual oxidative degradation of the primary amino groups, reducing the reagent's synthetic efficacy.

  • Segregation: Store strictly away from strong oxidizers, strong bases, and reducing agents.

  • Light Protection: Keep in amber glass vials or opaque secondary containers.

    • Causality: Ultraviolet (UV) light can induce photochemical cleavage or rearrangement of the nitroaromatic ring over time.

Handling & PPE Protocols
  • Ventilation: Always handle the dry powder inside a certified Class II biological safety cabinet or a chemical fume hood.

    • Causality: Prevents the inhalation of fine, highly bioactive particulate matter that can easily become airborne during weighing.

  • Personal Protective Equipment (PPE): Wear double nitrile gloves, a standard lab coat, and chemical splash goggles.

    • Causality: Nitrile provides a superior chemical barrier against aromatic amine permeation compared to latex, preventing transdermal toxicity.

  • Instrumentation: Use anti-static spatulas (e.g., ceramic or PTFE-coated stainless steel).

    • Causality: Mitigates the risk of static discharge, which could theoretically ignite finely divided organic dust.

Data Presentation: Quantitative Summaries

Table 1: Physical and Chemical Properties

Property Value
Molecular Formula C₆H₆N₄O₄ [1]
Molecular Weight 198.14 g/mol [1]
CAS Registry Number 3694-51-7 [3]

| Topological Polar Surface Area | 144 Ų [1] |

Table 2: Safety Thresholds and Storage Parameters

Parameter Protocol / Threshold
Storage Temperature 15°C to 25°C (Room Temperature)
Light Sensitivity High (Store in amber/opaque containers)
Primary Incompatibilities Strong reducing agents, strong oxidizers, alkali metals

| Required PPE | Nitrile gloves, lab coat, safety goggles, fume hood |

Experimental Protocol: Synthesis of 1,3-Dinitro-6H-indolo[2,3-b]quinoxaline

This protocol details the condensation of 2-amino-3,5-dinitrophenylamine with isatin to yield a biologically relevant quinoxaline derivative. This methodology is characterized by mild conditions and high atom economy [2].

Step 1: Reaction Setup

  • Action: In a 50 mL round-bottom flask, combine 1.0 equivalent of 2-amino-3,5-dinitrophenylamine and 1.0 equivalent of isatin. Add 15 mL of glacial acetic acid [2].

  • Causality: Glacial acetic acid acts as both the solvent and an acid catalyst. It protonates the carbonyl oxygen of isatin, increasing its electrophilicity and facilitating the nucleophilic attack of the sterically hindered diamine, driving the dehydration-condensation sequence to form the quinoxaline core.

Step 2: Thermal Condensation

  • Action: Submerge the flask in a boiling water bath (approx. 100°C) and heat the mixture for 9 hours under continuous magnetic stirring [2].

  • Causality: Extended, controlled heating ensures complete conversion. The diamine is significantly deactivated by the strongly electron-withdrawing dinitro groups, requiring sustained thermal energy to overcome the activation barrier for ring closure.

Step 3: Maturation and Precipitation

  • Action: Remove the flask from the heat source and allow the solution to stand overnight at room temperature [2].

  • Causality: Gradual cooling allows the target compound to overcome supersaturation slowly. This promotes the formation of a well-defined, crystalline precipitate rather than an amorphous solid that could trap unreacted impurities.

Step 4: Filtration and Washing

  • Action: Filter the sediment using a Schott filter (sintered glass funnel) under vacuum. Wash the filter cake thoroughly with cold isopropanol [2].

  • Causality: Cold isopropanol effectively solubilizes residual glacial acetic acid and unreacted starting materials without significantly dissolving the target quinoxaline product, ensuring high crude purity.

Step 5: Purification and Drying

  • Action: Recrystallize the crude solid from boiling ethanol. Dry the isolated precipitate first at room temperature, then in a vacuum oven at 60°C [2].

  • Causality: Ethanol provides an ideal solubility gradient for recrystallization. The two-stage drying process prevents solvent bumping and ensures the complete removal of ethanol without thermally degrading the final product. (Expected Yield: ~92%) [2].

Workflow Visualization

SynthesisWorkflow Reactants Reactants: 2-Amino-3,5-dinitrophenylamine + Isatin Reaction Condensation Reaction: Boiling water bath (9 hours) Reactants->Reaction Solvent Solvent Catalyst: Glacial Acetic Acid Solvent->Reaction Maturation Precipitate Maturation: Stand overnight at RT Reaction->Maturation Filtration Filtration & Washing: Schott filter, cold isopropanol Maturation->Filtration Purification Purification: Recrystallization (Ethanol) Filtration->Purification Drying Drying Protocol: RT then 60°C in vacuum Purification->Drying Product Target Product: 1,3-Dinitro-6H-indolo[2,3-b]quinoxaline (92% Yield) Drying->Product

Workflow for the synthesis of 1,3-dinitro-6H-indolo[2,3-b]quinoxaline.

References

  • National Center for Biotechnology Information (PubChem). "2-Amino-3,5-dinitrophenylamine | C6H6N4O4 | CID 11805678 - PubChem." PubChem Database. Available at:[Link]

  • Mukhtorov L.G., Karimov M.B., Shakhkeldyan I.V., Atroshchenko Yu.M. (May 21, 2024). "SYNTHESIS OF 6,8-DINITRO-11H-INDENO[1,2-b]QUINOXALIN-11-ONE AND 1,3-DINITRO-6H-INDOLO[2,3-b]QUINOXALINE BASED ON 4,6-DINITRO-o-PHENYLENEDIAMINE." The Bulletin of the Tajik National University. Available at:[Link]

Sources

Application

Incorporating 2-Amino-3,5-dinitrophenylamine into heterocyclic compound synthesis

Application Note: Incorporating 2-Amino-3,5-dinitrophenylamine into Heterocyclic Compound Synthesis Executive Summary & Chemical Profile 2-Amino-3,5-dinitrophenylamine (IUPAC: 3,5-dinitrobenzene-1,2-diamine; CAS: 3694-51...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Incorporating 2-Amino-3,5-dinitrophenylamine into Heterocyclic Compound Synthesis

Executive Summary & Chemical Profile

2-Amino-3,5-dinitrophenylamine (IUPAC: 3,5-dinitrobenzene-1,2-diamine; CAS: 3694-51-7) is a highly functionalized ortho-phenylenediamine[1]. Featuring two amino groups at the 1,2-positions and two strongly electron-withdrawing nitro groups at the 3,5-positions, this compound serves as a crucial building block for electron-deficient heterocyclic systems. It is widely utilized in the synthesis of specialized quinoxalines[2], benzimidazoles[3], and benzotriazoles[4] for materials science and drug discovery. However, the profound -I (inductive) and -M (mesomeric) effects of the nitro groups drastically reduce the nucleophilicity of the diamine[5]. This guide details the mechanistic rationale and optimized protocols required to overcome this electronic deactivation, enabling high-yield heterocyclic synthesis.

Mechanistic Insights: Overcoming Electronic Deactivation

In a standard unsubstituted ortho-phenylenediamine (o-PDA), the amino groups are highly nucleophilic, allowing for spontaneous condensation with 1,2-dicarbonyls or aldehydes at room temperature. In contrast, 2-Amino-3,5-dinitrophenylamine presents a unique mechanistic challenge:

  • Steric and Electronic Hindrance: The amino group at C-2 is sterically hindered by the adjacent nitro group at C-3. Furthermore, the lone pairs on both amino groups are heavily delocalized into the aromatic ring toward the nitro groups, depleting their nucleophilicity.

  • Regioselectivity: Initial nucleophilic attack typically occurs via the less hindered 1-amino group. When reacting with asymmetric electrophiles, this disparity in steric hindrance leads to a mixture of regioisomers.

  • Causality of Reaction Conditions: To compensate for the poor nucleophilicity of the diamine, the electrophile must be artificially activated. This necessitates the use of strong acid catalysts (e.g., glacial acetic acid, p-toluenesulfonic acid) and elevated temperatures to protonate the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, lowering the activation energy barrier for the initial attack and driving the subsequent dehydration steps forward[3].

G Diamine 2-Amino-3,5-dinitrophenylamine (Deactivated Nucleophile) Quinoxaline 5,7-Dinitroquinoxalines (via 1,2-Diketones) Diamine->Quinoxaline Acid Catalysis + Heat Benzimidazole 4,6-Dinitrobenzimidazoles (via Aldehydes/Acids) Diamine->Benzimidazole Oxidative Cyclization Benzotriazole 4,6-Dinitrobenzotriazoles (via Nitrous Acid) Diamine->Benzotriazole NaNO2, HCl 0-5 °C

Divergent synthetic pathways of 2-Amino-3,5-dinitrophenylamine into key heterocycles.

Key Synthetic Workflows (Protocols)

Protocol A: Synthesis of 5,7-Dinitroquinoxalines Objective: Condensation of 2-Amino-3,5-dinitrophenylamine with a 1,2-diketone (e.g., benzil) to form a highly electron-deficient quinoxaline derivative[2]. Self-Validating System: The reaction progress can be monitored visually and via TLC. The disappearance of the bright yellow/orange diamine spot indicates consumption. The final product will exhibit a distinct downfield shift in the 1 H NMR spectrum for the remaining aromatic protons.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-Amino-3,5-dinitrophenylamine in 15 mL of glacial acetic acid. The acid serves as both the solvent and the catalyst to activate the dicarbonyl.

  • Addition: Add 1.05 mmol of the 1,2-diketone (e.g., benzil).

  • Reflux: Attach a reflux condenser and heat the mixture to 110 °C for 12–18 hours. (Note: Standard o-PDAs require only 1-2 hours in ethanol, but the deactivated nature of this diamine necessitates extended reflux in acid).

  • Precipitation: Cool the reaction mixture to room temperature and pour it into 50 mL of crushed ice/water. Neutralize slowly with saturated sodium bicarbonate solution until pH 7 is reached.

  • Isolation: Filter the resulting precipitate under vacuum, wash thoroughly with cold water, and dry under a vacuum.

  • Purification: Recrystallize from ethanol or perform silica gel chromatography (Hexanes/Ethyl Acetate) to obtain the pure 5,7-dinitroquinoxaline.

MechanisticWorkflow Step1 1. Electrophile Activation (Protonation of 1,2-Diketone) Step2 2. Nucleophilic Attack (by 1-NH2 group) Step1->Step2 Step3 3. Intramolecular Cyclization (Attack by 2-NH2 group) Step2->Step3 Step4 4. Dehydration & Aromatization (-2 H2O) Step3->Step4 Product 5,7-Dinitroquinoxaline Derivative Step4->Product

Stepwise mechanistic workflow for the condensation of deactivated diamines with diketones.

Protocol B: Synthesis of 4,6-Dinitrobenzimidazoles Objective: Oxidative cyclization of the diamine with an aromatic aldehyde[3]. Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 2-Amino-3,5-dinitrophenylamine and 1.1 mmol of the target aldehyde in 10 mL of N,N-Dimethylformamide (DMF).

  • Catalyst/Oxidant Addition: Add 10 mol% of p-toluenesulfonic acid (p-TsOH) and 1.5 equivalents of sodium metabisulfite (Na 2​ S 2​ O 5​ ). The bisulfite acts as an oxidant to drive the aromatization of the intermediate benzimidazoline into the stable benzimidazole.

  • Heating: Stir the mixture at 100 °C for 24 hours.

  • Workup: Pour the cooled mixture into ice water to precipitate the crude 4,6-dinitrobenzimidazole. Filter and wash with water.

  • Validation: Confirm the structure via 1 H NMR. The two meta-coupled aromatic protons of the dinitro-ring will appear as doublets ( J≈2.5 Hz) typically shifted far downfield (> 8.2 ppm) due to the strong deshielding effect of the nitro groups.

Data Presentation: Comparative Reactivity Profile

To illustrate the profound impact of the nitro groups, the following table summarizes the comparative reaction conditions required for unsubstituted o-PDA versus 2-Amino-3,5-dinitrophenylamine[1].

ParameterUnsubstituted o-Phenylenediamine2-Amino-3,5-dinitrophenylamineCausality / Rationale
Nucleophilicity HighVery LowStrong -I and -M effects of two NO 2​ groups deplete electron density.
Solvent (Quinoxaline) Ethanol or MethanolGlacial Acetic Acid or TolueneRequires a polar, acidic medium to activate the electrophile.
Catalyst Required? No (Spontaneous)Yes (Strong Acid)Unactivated carbonyls are immune to attack by the deactivated amine.
Reaction Temp 25 °C (Room Temp)110 °C (Reflux)High activation energy barrier for the initial nucleophilic attack.
Reaction Time 1 - 2 hours12 - 24 hoursReduced reaction kinetics due to steric hindrance at the C-2 position.
Regioselectivity Symmetric attackAsymmetric (Mixtures)The 1-NH 2​ is less sterically hindered than the 2-NH 2​ group.

Analytical Validation & Troubleshooting

  • Incomplete Conversion: If TLC indicates unreacted diamine after 24 hours, the electrophile is insufficiently activated. Consider switching from acetic acid to Eaton's reagent (methanesulfonic acid/P 2​ O 5​ ) or adding a Lewis acid catalyst (e.g., InCl 3​ ).

  • Regioisomer Separation: Condensation with asymmetric diketones will yield a mixture of 2-alkyl-3-alkyl-5,7-dinitroquinoxalines. These isomers often have nearly identical R f​ values. Separation requires high-performance liquid chromatography (HPLC) or careful fractional crystallization.

References

  • 2-Amino-3,5-dinitrophenylamine | C6H6N4O4 | CID 11805678 - PubChem. National Institutes of Health (NIH). [Link]

  • Design, Synthesis and Properties of Pyrene-Fused Azaacenes and Their Applications in Organic Electronics. University of Freiburg.[Link]

  • Benzotriazole and derivatives - Powered by XMB 1.9.11. Sciencemadness Discussion Board.[Link]

  • Synthesis, cytotoxicity, antiviral activity and interferon inducing ability of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines. European Journal of Medicinal Chemistry.[Link]

  • Ferrocene-Substituted Nitrogen-Rich Ring Systems as Multichannel Molecular Chemosensors for Anions in Aqueous Environment. The Journal of Organic Chemistry - ACS Publications.[Link]

  • 1,2-Diamino-3,5-dinitrobenzene — Chemical Substance Information. NextSDS.[Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 2-Amino-3,5-dinitrophenylamine in Advanced Azo Dye Synthesis

Abstract These application notes provide a comprehensive technical guide for researchers, chemists, and professionals in dye manufacturing and drug development on the utilization of 2-amino-3,5-dinitrophenylamine (also k...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, chemists, and professionals in dye manufacturing and drug development on the utilization of 2-amino-3,5-dinitrophenylamine (also known as 3,5-dinitrobenzene-1,2-diamine) as a potent intermediate in the synthesis of advanced azo dyes. This document elucidates the underlying chemical principles, provides detailed, field-proven protocols for its diazotization and subsequent azo coupling, and discusses the structural rationale for its use in creating high-performance colorants.

Introduction: The Rationale for Dinitrophenylamines in Modern Dye Chemistry

Azo dyes represent the most extensive and versatile class of synthetic colorants, accounting for over half of the dyes used in industrial applications today.[1] Their synthesis is elegantly modular, based on two fundamental reactions: the diazotization of a primary aromatic amine and the subsequent azo coupling with an electron-rich nucleophile.[2]

The specific properties of the final dye—such as its color, intensity (tinctorial strength), and fastness to light, washing, and sublimation—are directly governed by the molecular architecture of the aromatic amine (the diazo component) and the coupling component.[3] 2-Amino-3,5-dinitrophenylamine is a particularly valuable diazo component for several strategic reasons:

  • Bathochromic Shift: The two nitro groups (-NO₂) are powerful electron-withdrawing groups and auxochromes.[2] Their presence on the phenyl ring significantly extends the conjugated π-electron system of the final azo dye, causing a strong bathochromic shift (a shift to longer wavelengths). This is crucial for achieving deep, rich colors, often in the red, blue, and black ranges.[4]

  • Enhanced Acidity & Reactivity: The electron-withdrawing nature of the nitro groups increases the acidity of the resulting diazonium salt, making it a highly potent electrophile for the azo coupling reaction.

  • Improved Fastness Properties: The polarity imparted by the nitro groups can enhance the dye's affinity for synthetic fibers like polyester and nylon, often leading to excellent sublimation and wash fastness.[5]

This guide will focus on the practical application of this intermediate, providing the necessary protocols to leverage its unique chemical characteristics in a laboratory setting.

Chemical & Physical Profile

A thorough understanding of the starting material's properties is fundamental to its successful application and safe handling.

PropertyValueSource
IUPAC Name 3,5-dinitrobenzene-1,2-diamine[6]
Synonyms 2-Amino-3,5-dinitrophenylamine, 1,2-Diamino-3,5-dinitrobenzene[6]
CAS Number 3694-51-7[6]
Molecular Formula C₆H₆N₄O₄[6]
Molar Mass 198.14 g/mol [6]
Appearance Solid (Expected to be a yellow or orange powder)
Solubility Sparingly soluble in water; soluble in strong acids and some organic solvents.[7]

Core Synthesis Pathway: From Amine to Azo Dye

The conversion of 2-amino-3,5-dinitrophenylamine into an azo dye follows a well-established, two-stage workflow. The critical challenge with dinitroanilines is their significantly reduced basicity due to the potent electron-withdrawing nitro groups, which necessitates more forceful diazotization conditions than those used for simple anilines.[8]

Azo_Dye_Workflow cluster_0 PART 1: Diazotization cluster_1 PART 2: Azo Coupling A 2-Amino-3,5-dinitrophenylamine B Nitrosylsulfuric Acid (NaNO₂ in conc. H₂SO₄) C Diazonium Salt Intermediate (Unstable, use in situ) A->C Diazotization (0-5 °C) D Coupling Component (e.g., 2-Naphthol) E Azo Dye Product C->E Azo Coupling (pH & Temp Control)

Caption: Reaction scheme for the synthesis of an azo dye from 2-amino-3,5-dinitrophenylamine.

Application Insights and Advanced Concepts

The true power of this intermediate lies in its versatility. The protocol described above with 2-naphthol is a foundational example. For advanced applications, researchers can strategically alter the coupling component to fine-tune the dye's properties:

  • Color Tuning: Replacing 2-naphthol with other coupling components like N,N-dimethylaniline will produce different shades. Using heterocyclic couplers, such as pyrazolone or aminothiazole derivatives, can lead to dyes with higher tinctorial strength and brighter shades, often with superior light fastness. [5][9]* Disperse Dyes: For dyeing synthetic fibers like polyester, non-ionic coupling components are chosen to create disperse dyes. The resulting dye molecule should have low water solubility but be able to form a fine dispersion. [10]* Heterocyclic Dyes: The use of heterocyclic diazo components, such as 2-amino-3,5-dinitrothiophene, is a well-established strategy for creating extremely lightfast and brilliant blue and green dyes for polyester, a color space that is challenging to achieve with benzenoid intermediates alone. [11][12]The principles of diazotization and coupling remain the same, highlighting the transferability of these protocols.

References

  • Method for preparing 2,4-dinitroaniline diazonium salt.
  • 2-Amino-3,5-dinitrophenylamine.
  • 2,4-Dinitroaniline. Wikipedia.
  • Application Notes and Protocols: N,N-Dimethyl-2-nitroaniline as an Intermedi
  • SYNTHESIS OF AZO DYE FROM 2, 4-DINITROANILINE, 3-AMINO-5-METHYLPYRAZOLE AND BYROSCARPUS COCCINEUS. Project Topics.
  • SAFETY DATA SHEET - 3,5-Dinitroaniline. Fisher Scientific.
  • Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • Application Notes and Protocols: Diazotization of Aniline Nitrate for Synthetic Applic
  • Synthesis of novel disazo dyes and an investigation of their use in the textile industry. African Journal of Pure and Applied Chemistry.
  • Synthesis and Properties of Azo Compounds Based on Nitroaniline Derivatives of 2,4,6-Trinitrotoluene and 1,3,5-Trinitrobenzene (2020). SciSpace.
  • Synthesis of Azo Dye From 2, 4-Dinitroaniline, 3-Amino-5-Methylpyrazole & Byroscarpus Coccineus. Project List.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances.
  • Thiophene-Based Azo Dyes and Their Applic
  • Process for preparing 2-amino-3,5-dinitro tiophen.
  • DISPERSE DYES BASED ON 2-AMINO-5-MERCAPTO-1,3,4-THIADIAZOLE AND 2-AMINO-4,6-DIHYDROXY PYRIMIDINE. Journal of Chemical Society of Nigeria.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in 2-Amino-3,5-dinitrophenylamine Synthesis

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with researchers attempting to scale or optimize the synthesis of 2-Amino-3,5-dinitrophenylamine (also univ...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide.

As a Senior Application Scientist, I frequently consult with researchers attempting to scale or optimize the synthesis of 2-Amino-3,5-dinitrophenylamine (also universally recognized as 1,2-diamino-3,5-dinitrobenzene or 2-amino-3,5-dinitroaniline, CAS: 3694-51-7). This compound is a highly sought-after precursor for polybenzimidazoles, dense energetic materials, and specialized pharmaceutical intermediates [1].

This guide bypasses generic advice to focus strictly on the mechanistic causality of yield loss. By understanding the underlying physical chemistry, you can implement the self-validating protocols detailed below to ensure your synthesis is robust, reproducible, and high-yielding.

Mechanistic Pathways & Diagnostic Logic

The synthesis of 2-amino-3,5-dinitrophenylamine typically relies on one of two primary synthetic pathways:

  • Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-3,5-dinitroaniline with ammonia.

  • Chemoselective Reduction of 4,6-dinitrobenzofuroxan.

Understanding the electronic environment of these intermediates is critical. In the SNAr route, the chlorine atom is highly activated by the strongly electron-withdrawing ortho- and para-nitro groups. However, this exact same activation makes the aromatic ring highly susceptible to competitive nucleophilic attack by hydroxide ions if water is present in the system, leading to phenolic impurities rather than the desired aminated product.

SNAr_Mechanism SM 2-Chloro-3,5-dinitroaniline (Electrophile) Meisenheimer Meisenheimer Complex (Stabilized Intermediate) SM->Meisenheimer + NH3 (Methanolic) Byproduct 2-Amino-4,6-dinitrophenol (Hydrolysis Impurity) SM->Byproduct + H2O/OH- (Aqueous, High Temp) Product 2-Amino-3,5-dinitrophenylamine (Target Product) Meisenheimer->Product - HCl (Fast)

SNAr pathway showing target amination vs. competing hydrolysis in aqueous conditions.

Troubleshooting FAQs

Q1: I am using aqueous ammonia (28%) for the amination of 2-chloro-3,5-dinitroaniline, but my yields are capped at 50%, and the product is contaminated with a red/orange byproduct. Why? Expert Insight: The red byproduct is 2-amino-4,6-dinitrophenol. When you use aqueous ammonia at elevated temperatures (e.g., >90°C), the hydroxide ions in the basic aqueous solution compete with ammonia for the electrophilic carbon. Because the phenoxide leaving group is thermodynamically stable, this hydrolysis is an irreversible dead-end [2]. Actionable Solution: Switch to a strictly anhydrous system. Use 7N ammonia in methanol. Methanol acts as an excellent solvent for the starting material and entirely prevents the formation of the phenolic byproduct.

Q2: I attempted to synthesize the compound via the reduction of 4,6-dinitrobenzofuroxan using Tin(II) chloride (SnCl₂). The reaction yielded a black, intractable tar. What went wrong? Expert Insight: You have over-reduced the molecule. SnCl₂ in acidic media is a powerful, non-selective reducing agent. It reduces not only the furoxan ring but also the nitro groups at the 3- and 5-positions, leading to unstable polyaminobenzenes that rapidly oxidize and polymerize into "tar" upon exposure to air[3]. Actionable Solution: You must use a chemoselective reducing agent. Hydroiodic acid (HI) in glacial acetic acid is the gold standard for this specific transformation. It selectively cleaves the N-O bonds of the furoxan ring while leaving the nitro groups completely intact.

Q3: My methanolic amination went to completion according to TLC, but I lost 30% of my product during isolation. How can I improve recovery? Expert Insight: 2-Amino-3,5-dinitrophenylamine is a highly polar molecule. It forms strong intermolecular hydrogen bonds and retains significant solubility in methanol, meaning a large fraction remains dissolved if the reaction mixture is simply cooled to room temperature. Actionable Solution: Implement an anti-solvent precipitation step. Quench the reaction by pouring the methanolic mixture into a 3x volume of ice-cold water under vigorous stirring. This dramatically drops the dielectric solubility of the system and forces the product out as a crystalline solid.

Quantitative Optimization Data

To provide a clear baseline for your process development, the following table summarizes the expected outcomes based on varying reaction parameters.

Reaction RouteReagent / SolventTemp (°C)Time (h)Primary ImpurityExpected Yield (%)
SNAr AminationAq. NH₃ (28%)100122-Amino-4,6-dinitrophenol45 - 55
SNAr AminationNH₃ in Methanol (7N)858Unreacted starting material85 - 92
Furoxan ReductionSnCl₂ / HCl602Polyamine derivatives< 30
Furoxan ReductionHI (57%) / AcOH254Iodine adducts75 - 80

Validated Experimental Protocol: High-Yield Methanolic Amination

This protocol is designed as a self-validating system : the pressure metrics during the reaction, the color change during the quench step, and the specific chemical washing sequence ensure that unreacted ammonia and ammonium chloride are completely removed before final drying.

ExpWorkflow Step1 1. Reactor Charging 2-Chloro-3,5-dinitroaniline + 7N NH3/MeOH Step2 2. Pressurized Heating 85°C for 8 hours (Parr Reactor) Step1->Step2 Step3 3. Quenching Pour into ice-cold H2O Step2->Step3 Step4 4. Vacuum Filtration Isolate crude precipitate Step3->Step4 Step5 5. Washing Cold H2O (Remove NH4Cl) Step4->Step5 Step6 6. Recrystallization Hot Glacial AcOH Step5->Step6 Step7 7. Vacuum Drying 50°C to constant weight Step6->Step7

Step-by-step experimental workflow for the high-yield methanolic amination route.

Step-by-Step Methodology:
  • Reactor Charging: In a 500 mL high-pressure Parr reactor (equipped with a pressure gauge and rupture disk), charge 20.0 g (91.5 mmol) of 2-chloro-3,5-dinitroaniline.

  • Solvent Addition: Add 200 mL of a commercially prepared 7N Ammonia in Methanol solution. Ensure the reactor is sealed immediately to prevent the escape of volatile ammonia gas.

  • Pressurized Heating: Heat the mixture to 85°C with mechanical stirring at 300 rpm.

    • Self-Validation Check: The internal pressure should rise to approximately 40-50 psi. If the pressure drops, you have a leak and the amination will stall. Maintain these conditions for exactly 8 hours.

  • Cooling & Venting: Cool the reactor to 20°C using an internal cooling coil or an external ice bath. Carefully vent the residual ammonia gas through an acidic scrubber system.

  • Quenching & Precipitation: Pour the dark red/brown reaction mixture in a slow, steady stream into 600 mL of ice-cold distilled water under vigorous mechanical stirring. A bright yellow-orange precipitate will form immediately.

  • Filtration & Washing: Isolate the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (3 x 50 mL).

    • Self-Validation Check: Test a few drops of the final wash filtrate with a 0.1M AgNO₃ solution. The absence of a white AgCl precipitate confirms the complete removal of the ammonium chloride byproduct.

  • Recrystallization: Dissolve the crude solid in a minimum volume of boiling glacial acetic acid. Allow it to cool slowly to room temperature, then transfer to a 4°C refrigerator for 2 hours to maximize crystal growth.

  • Drying: Filter the purified crystals and dry in a vacuum oven at 50°C to a constant weight.

    • Expected yield: ~16.5 g (91%).

References

  • Title: Synthesis of Polynitrodiphenylamines and Benzotriazoles as Energetic Materials. Source: Defense Technical Information Center (DTIC). URL: [Link]

  • Title: The Zinin Reduction of Nitroarenes. Source: Organic Reactions (Wiley). URL: [Link]

Optimization

Removing byproducts and impurities from 2-Amino-3,5-dinitrophenylamine batches

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the removal of byproducts and impurities from batches of 2-Amino-3,5-dinitrophenylamine. As a Senior Appli...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the removal of byproducts and impurities from batches of 2-Amino-3,5-dinitrophenylamine. As a Senior Application Scientist, this resource is designed to provide both theoretical understanding and practical, field-tested solutions to common purification challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 2-Amino-3,5-dinitrophenylamine?

A1: While the specific impurity profile can vary based on the synthetic route, common contaminants in the synthesis of nitrated anilines include regioisomers, unreacted starting materials, and over-nitrated byproducts. For 2-Amino-3,5-dinitrophenylamine, which is often synthesized via the nitration of 2-aminoaniline or a related precursor, you can anticipate the presence of other isomers such as 2-Amino-3,4-dinitrophenylamine or 2-Amino-4,6-dinitrophenylamine. Incomplete nitration can also lead to residual mono-nitrated intermediates.

Q2: How do I choose the right solvent for recrystallization of 2-Amino-3,5-dinitrophenylamine?

A2: The ideal recrystallization solvent is one in which 2-Amino-3,5-dinitrophenylamine is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either highly soluble or insoluble at all temperatures. For polar compounds like dinitroanilines, polar protic solvents such as ethanol, methanol, or isopropanol are often effective. It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent mixture for your specific batch.

Q3: My purified 2-Amino-3,5-dinitrophenylamine still shows impurities by HPLC analysis. What are my next steps?

A3: If a single recrystallization does not yield a product of sufficient purity, several options can be explored. A second recrystallization using a different solvent system may be effective in removing persistent impurities. Alternatively, column chromatography offers a higher degree of separation. For dinitroanilines, silica gel chromatography with a mobile phase gradient of hexane and ethyl acetate is a common and effective method.

Q4: What are the key safety precautions when handling 2-Amino-3,5-dinitrophenylamine and its purification solvents?

A4: 2-Amino-3,5-dinitrophenylamine, like many nitroaromatic compounds, should be handled with care as it may be toxic and potentially explosive under certain conditions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents used for purification, such as ethanol, methanol, and ethyl acetate, are flammable and should be handled away from ignition sources. Consult the Safety Data Sheet (SDS) for 2-Amino-3,5-dinitrophenylamine and all solvents before beginning any work.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-Amino-3,5-dinitrophenylamine and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
Oily Product After Recrystallization The compound may be "oiling out" instead of crystallizing. This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.1. Add more solvent to the mixture to reduce the saturation level. 2. Reheat the solution to ensure complete dissolution. 3. Allow the solution to cool more slowly to promote crystal formation. 4. If the problem persists, consider using a different recrystallization solvent.
Poor Recovery of Purified Product The compound may be too soluble in the chosen recrystallization solvent, even at low temperatures.1. Reduce the amount of solvent used to dissolve the crude product. 2. After cooling to room temperature, place the crystallization flask in an ice bath to further decrease the solubility of the product. 3. If recovery is still low, consider a solvent system in which the product is less soluble.
Co-elution of Impurities in Column Chromatography The polarity of the mobile phase may not be optimal for separating the desired compound from impurities.1. Adjust the solvent gradient of the mobile phase. A shallower gradient can improve the resolution between closely eluting compounds. 2. Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation. 3. Ensure the column is not overloaded with the crude product, as this can lead to band broadening and poor separation.
Product Degradation During Purification Dinitroanilines can be sensitive to heat and light. Prolonged heating during recrystallization or exposure to UV light can lead to decomposition.1. Minimize the time the compound is heated during recrystallization. 2. Use a rotary evaporator under reduced pressure to remove solvent at a lower temperature. 3. Protect the compound from light by using amber-colored glassware or by wrapping flasks in aluminum foil.

Part 3: Experimental Protocols

Protocol 1: Recrystallization of 2-Amino-3,5-dinitrophenylamine
  • Dissolution: In a fume hood, place the crude 2-Amino-3,5-dinitrophenylamine in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography of 2-Amino-3,5-dinitrophenylamine
  • Column Packing: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude 2-Amino-3,5-dinitrophenylamine in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the purified 2-Amino-3,5-dinitrophenylamine.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Part 4: Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_end End Crude_Product Crude 2-Amino-3,5-dinitrophenylamine Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check Purity Check (HPLC/TLC) Recrystallization->Purity_Check Column_Chromatography Column Chromatography Column_Chromatography->Purity_Check Repurify Repurify Column_Chromatography->Repurify Purity_Check->Column_Chromatography Purity < 98% Pure_Product Pure Product Purity_Check->Pure_Product Purity > 98%

Caption: Decision tree for troubleshooting the purification of 2-Amino-3,5-dinitrophenylamine.

Part 5: References

Due to the highly specific nature of 2-Amino-3,5-dinitrophenylamine, public-domain literature with detailed purification protocols is scarce. The principles and techniques described in this guide are based on established organic chemistry practices for the purification of analogous nitroaromatic compounds. For further reading on general purification techniques, the following resources are recommended:

  • Purification of Laboratory Chemicals, 8th Edition. Armarego, W. L. F., & Chai, C. L. L. (2017). Elsevier. [Link]

  • Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Longman Scientific & Technical. [Link]

  • High-Performance Liquid Chromatography (HPLC) for Pharmaceutical Analysis. Dong, M. W. (2019). Wiley. [Link]

Troubleshooting

Overcoming steric hindrance in 2-Amino-3,5-dinitrophenylamine cross-coupling

Title: Technical Support Center: Overcoming Steric Hindrance in 2-Amino-3,5-dinitrophenylamine Cross-Coupling Welcome to the Advanced Cross-Coupling Support Portal. Coupling highly electron-deficient and sterically conge...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Overcoming Steric Hindrance in 2-Amino-3,5-dinitrophenylamine Cross-Coupling

Welcome to the Advanced Cross-Coupling Support Portal. Coupling highly electron-deficient and sterically congested substrates like 2-amino-3,5-dinitrophenylamine requires precise tuning of the catalytic cycle. This guide provides causal troubleshooting, optimized ligand selection, and self-validating protocols to ensure experimental success.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does 2-amino-3,5-dinitrophenylamine fail to couple under standard Buchwald-Hartwig conditions? A1: The failure is driven by a combination of extreme electronic deactivation and steric blocking. The two nitro groups (-NO₂) strongly withdraw electron density via inductive and resonance effects, rendering the amine exceptionally poor at nucleophilic attack on the Pd(II) intermediate. Concurrently, the ortho-substituents (the adjacent nitro group) create a highly congested pocket that physically hinders coordination to the metal center[1].

Q2: Should I use BrettPhos or RuPhos for this substrate? A2: For primary hindered amines like 2-amino-3,5-dinitrophenylamine, BrettPhos is superior. Density Functional Theory (DFT) calculations reveal that the rate-limiting step for the Pd-BrettPhos system is oxidative addition, whereas for Pd-RuPhos, it is reductive elimination[2]. Because our substrate is a primary amine, the immense steric bulk of BrettPhos helps force the challenging reductive elimination step, preventing the catalyst from stalling in the Pd(II) state[3].

Q3: My starting material is degrading before the coupling completes. What is causing this? A3: Nitroaromatics are highly sensitive to strong, nucleophilic alkoxide bases like NaOtBu, which can trigger redox degradation or nucleophilic aromatic substitution (SₙAr) side reactions[4]. To prevent this, substitute NaOtBu with a milder, non-nucleophilic base such as anhydrous Cs₂CO₃. You must compensate for the lower basicity by increasing the thermal energy (e.g., 100–110 °C).

Q4: Are there newer catalyst systems better suited for this than Buchwald ligands? A4: Yes. N-Heterocyclic Carbene (NHC) palladium complexes, such as (SIPr)Ph₂Pd(cin)Cl or biaryl phosphorinanes (e.g., AliPhos), have demonstrated unprecedented efficacy for electron-deficient anilines. NHCs provide massive electron density to the Pd center to facilitate oxidative addition, while their rigid steric bulk accelerates reductive elimination[5].

Section 2: Diagnostic Workflows & Mechanistic Pathways

Troubleshooting Start Low Yield in Cross-Coupling 2-Amino-3,5-dinitrophenylamine Degradation Is the starting aniline degrading? (Check LCMS) Start->Degradation BaseChange Base Incompatibility: Switch NaOtBu to Cs2CO3 Degradation->BaseChange Yes ArXCheck Is the Aryl Halide fully consumed? Degradation->ArXCheck No OxAdd Oxidative Addition Failure: Switch to Pd-NHC Precatalyst ArXCheck->OxAdd No RedElim Reductive Elimination Failure: Increase Temp to 110°C ArXCheck->RedElim Yes

Figure 1: Diagnostic decision tree for troubleshooting hindered aniline cross-coupling failures.

CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII_Ar Pd(II)(Ar)(X)L Oxidative Addition Pd0->PdII_Ar Ar-X PdII_Amine Pd(II)(Ar)(NHR)L Amine Binding & Deprotonation PdII_Ar->PdII_Amine Hindered Aniline + Base (Steric Block) Product Product + Pd(0)L Reductive Elimination PdII_Amine->Product Rate-Limiting for RuPhos Product->Pd0 Cycle Completes

Figure 2: Buchwald-Hartwig catalytic cycle highlighting steric bottlenecks at amine binding.

Section 3: Quantitative Data Summary

The following table synthesizes the performance metrics of various ligand systems when applied to sterically hindered, electron-deficient anilines[1][4][5].

Ligand / Catalyst SystemRate-Limiting StepOptimal Amine TargetBase CompatibilityTypical Temp (°C)Relative Yield for Dinitroanilines
RuPhos Reductive EliminationSecondary AminesNaOtBu, LiHMDS80 - 100Low (<20%)
BrettPhos Oxidative AdditionPrimary AminesNaOtBu, K₃PO₄80 - 110Moderate (40-60%)
AliPhos Oxidative AdditionElectron-Deficient PrimaryCs₂CO₃, K₃PO₄100 - 120High (70-85%)
(SIPr)Ph₂Pd(cin)Cl Amine CoordinationHighly Hindered PrimaryCs₂CO₃, KOtBu25 - 80Very High (>85%)

Section 4: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates an internal standard (dodecane) for real-time mass balance validation. This allows you to distinguish between catalyst death (unreacted starting materials) and substrate degradation (loss of mass balance).

Methodology: Pd-NHC Catalyzed Coupling of 2-Amino-3,5-dinitrophenylamine

Prerequisites: Glovebox or strict Schlenk techniques are required to prevent oxygen-induced catalyst deactivation[4].

Step 1: Reaction Setup (Inside Glovebox)

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-amino-3,5-dinitrophenylamine (1.2 mmol) and the aryl halide (1.0 mmol).

  • Add anhydrous Cs₂CO₃ (1.5 mmol). Causality: Cs₂CO₃ is chosen over NaOtBu to prevent nucleophilic attack on the sensitive nitro groups.

  • Add the precatalyst (SIPr)Ph₂Pd(cin)Cl (0.02 mmol, 2 mol%).

  • Add exactly 50 µL of anhydrous dodecane (Internal Standard).

Step 2: Solvent Addition & Initiation

  • Add 3.0 mL of anhydrous, degassed 1,4-dioxane.

  • Seal the tube with a Teflon-lined screw cap, remove from the glovebox, and place in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) to ensure the heterogeneous base is well-suspended.

Step 3: Self-Validation & Monitoring (At 2 hours and 12 hours)

  • Briefly cool the reaction, open under positive argon pressure, and withdraw a 20 µL aliquot.

  • Dilute the aliquot in 1 mL of ethyl acetate, filter through a micro-plug of Celite, and analyze via GC-MS.

  • Validation Check: Compare the ratio of aryl halide to dodecane. If the aryl halide is unconsumed but the aniline is disappearing, the aniline is degrading thermally or reacting with the base. If both remain static, the catalyst has deactivated (check for oxygen ingress or moisture).

Step 4: Workup & Purification

  • After full conversion (typically 12-18 hours), cool the mixture to room temperature.

  • Dilute with 10 mL of ethyl acetate and filter through a pad of Celite to remove Pd black and inorganic salts[4].

  • Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the diarylamine product.

References

  • 6 - NIH.gov 2.2 - NIH.gov 3.1 - ResearchGate

  • 4 - BenchChem 5.3 - ACS Omega 6.5 - ACS Catalysis

Sources

Optimization

Technical Support Center: Optimizing the Nitration of 2-Amino-3,5-dinitrophenylamine

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the nitration of 2-Amino-3,5-dinitrophe...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the nitration of 2-Amino-3,5-dinitrophenylamine. Our focus is on mitigating common side reactions to enhance yield, purity, and process safety. The information herein is synthesized from established chemical principles and field-proven methodologies.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses common issues and the fundamental chemistry governing the reaction.

Q1: What is the intended primary product and what makes this reaction challenging?

The primary objective of nitrating 2-Amino-3,5-dinitrophenylamine (a derivative of picramide) is typically the synthesis of 2,3,5-Trinitrophenylamine . This energetic material is a key intermediate in various fields.

The core challenge arises from the molecule's inherent reactivity. While the two existing nitro groups are strongly deactivating, the primary amine group (-NH₂) is a powerful activating group.[1] However, under the strongly acidic conditions required for nitration, the amine is protonated to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group.[1] This complex interplay, coupled with the highly oxidative nature of nitrating agents, creates a fertile ground for multiple side reactions that compete with the desired electrophilic aromatic substitution.

Q2: My reaction mixture is turning dark brown or black and forming tarry substances. What is causing this?

This is the most frequently reported issue and is almost always due to oxidative decomposition .

  • Causality: Concentrated nitric acid is a potent oxidizing agent. The amine group, even when protonated, can be susceptible to oxidation, leading to the formation of complex, polymeric, tar-like substances.[2] This process is highly exothermic, and the heat generated can accelerate further decomposition, creating a dangerous runaway reaction scenario. Direct nitration of aromatic amines without careful temperature control is known to result in significant oxidative destruction of the starting material.[2]

Q3: I'm observing unexpected byproducts in my analysis. What are the most common side reactions besides oxidation?

Beyond general decomposition, two specific chemical side reactions are prevalent:

  • N-Nitration (Nitramine Formation): The nitronium ion (NO₂⁺) can attack the nitrogen atom of the primary amine group, leading to the formation of a primary nitramine intermediate. While primary nitramines can be unstable under acidic conditions, their formation diverts reagents and can lead to subsequent, undesired reaction pathways.[3] The synthesis of primary nitramines is a known challenge because the acidic media typically used for nitration quickly forms an unreactive ammonium salt.[3]

  • Hydrolysis to Phenolic Byproducts: If there is excess water in the reaction medium or during the work-up phase, nucleophilic substitution of a nitro group or the amino group can occur, especially at elevated temperatures. This can lead to the formation of highly undesirable and difficult-to-separate nitrophenol impurities.[4]

Q4: How does the choice and concentration of the nitrating agent affect the outcome?

The composition of the nitrating medium is critical for controlling selectivity and suppressing side reactions.

  • Mixed Acid (HNO₃/H₂SO₄): This is the most common nitrating agent. The role of sulfuric acid is not merely as a solvent but as a catalyst that protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺).[5] The concentration of sulfuric acid dictates the equilibrium concentration of NO₂⁺. Using oleum (fuming sulfuric acid) can further increase the nitrating power for highly deactivated substrates.[6][7]

  • Fuming Nitric Acid: Can be used, sometimes with an anhydride like trifluoroacetic anhydride, for difficult nitrations.[8] However, its highly oxidative nature can exacerbate the formation of tarry byproducts if not managed with extreme care.

Part 2: Troubleshooting Guide

This table provides a systematic approach to diagnosing and resolving common experimental issues.

Observed Symptom Potential Cause(s) Recommended Corrective Action(s)
Reaction mixture rapidly darkens; vigorous gas evolution. 1. Runaway Oxidation: Reaction temperature is too high. 2. Addition Rate Too Fast: Localized overheating due to rapid addition of nitrating agent.1. Immediate Action: Cease addition and apply external cooling. 2. Process Correction: Maintain strict temperature control, ideally between 0-10°C. Add the nitrating agent slowly and sub-surface to ensure rapid mixing and heat dissipation.
Low yield of the desired 2,3,5-Trinitrophenylamine. 1. Incomplete Reaction: Insufficient reaction time or inadequate nitrating strength. 2. Dominant Side Reactions: Conditions favoring oxidation or N-nitration. 3. Mechanical Loss: Product lost during work-up and purification.1. Reaction Strength: Consider using a higher concentration of sulfuric acid or a small amount of oleum. Increase reaction time moderately while monitoring via TLC or HPLC. 2. Condition Optimization: Re-evaluate temperature control and addition rates as per the "darkening" symptom above.
Presence of water-soluble, acidic impurities after work-up. 1. Hydrolysis: Presence of excess water in the reaction or quenching at too high a temperature. 2. Formation of Nitrophenols: A specific type of hydrolysis byproduct.[4]1. Anhydrous Conditions: Ensure all glassware is dry and use high-purity, anhydrous acids. 2. Controlled Quench: Pour the reaction mixture slowly onto crushed ice to keep the temperature low during quenching and precipitation.
Product is difficult to purify; multiple spots on TLC. 1. Mixture of Byproducts: A combination of oxidation, N-nitration, and hydrolysis products.1. Optimize Reaction First: Purification begins with a clean reaction. Address the root causes using this guide. 2. Purification Strategy: Consider fractional crystallization from different solvent systems. Column chromatography may be possible but can be hazardous with energetic materials.
Part 3: Visualizing the Chemical Pathways & Workflow
Diagram 1: Primary Nitration Pathway

This diagram illustrates the desired electrophilic aromatic substitution reaction.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Desired Product A 2-Amino-3,5-dinitrophenylamine C Nitronium Ion (NO₂⁺) (Active Electrophile) A->C Electrophilic Attack B Mixed Acid (HNO₃ + H₂SO₄) B->C Generates D 2,3,5-Trinitrophenylamine C->D Substitution at C3

Caption: Desired reaction for synthesis of 2,3,5-Trinitrophenylamine.

Diagram 2: Major Side Reaction Pathways

This diagram shows the competing reactions that lower yield and purity.

G cluster_oxidation Oxidation Pathway cluster_nitramine N-Nitration Pathway A 2-Amino-3,5-dinitrophenylamine B Oxidized Intermediates A->B [O] (Excess HNO₃, High Temp) D N-Nitro Intermediate (Primary Nitramine) A->D NO₂⁺ attack on Amine-N C Tarry, Polymeric Byproducts B->C

Caption: Competing side reactions during nitration.

Diagram 3: Troubleshooting Workflow

A logical decision tree for addressing common experimental failures.

G Start Experiment Complete. Analyze Yield & Purity. CheckPurity Is Purity > 95%? Start->CheckPurity CheckYield Is Yield > 80%? CheckPurity->CheckYield Yes TroubleshootPurity Impurity Source? (Dark Color/Tar = Oxidation) (Other Peaks = Hydrolysis/N-Nitration) CheckPurity->TroubleshootPurity No Success Process Optimized. Document & Scale. CheckYield->Success Yes TroubleshootYield Incomplete Reaction or Dominant Side Reactions CheckYield->TroubleshootYield No FixTemp Decrease Temp (0-5°C) Slow Reagent Addition TroubleshootPurity->FixTemp Restart Re-run Experiment with Corrections FixTemp->Restart FixStrength Increase H₂SO₄ Conc. or Reaction Time TroubleshootYield->FixStrength FixStrength->Restart

Caption: A decision tree for troubleshooting the nitration process.

Part 4: Field-Validated Experimental Protocol

Disclaimer: This protocol involves highly energetic materials and corrosive acids. All operations must be conducted by trained personnel in a certified chemical fume hood, behind a blast shield, with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

Reagents & Equipment
  • 2-Amino-3,5-dinitrophenylamine (Substrate)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Crushed Ice / Deionized Water

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Low-temperature thermometer

  • Ice-salt bath

Procedure
  • Setup & Cooling: Assemble the reaction apparatus (flask, stirrer, funnel, thermometer) in the fume hood. Charge the flask with concentrated sulfuric acid. Begin cooling the flask in the ice-salt bath to an internal temperature of 0-5°C.

  • Substrate Addition: Once the acid is cooled, slowly add the 2-Amino-3,5-dinitrophenylamine substrate in small portions with vigorous stirring. Ensure the temperature does not exceed 10°C during this addition. Stir until all substrate is dissolved.

  • Nitrating Agent Addition: Charge the dropping funnel with the fuming nitric acid. Add the nitric acid dropwise to the reaction mixture over a period of 60-90 minutes. Crucially, maintain the internal reaction temperature between 5-10°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 5-10°C for an additional 2 hours to ensure the reaction goes to completion. Monitor the reaction progress by taking small, carefully quenched aliquots for TLC or HPLC analysis if a safe procedure is established.

  • Work-up (Quenching): Prepare a separate large beaker containing a substantial amount of crushed ice. With vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice. This will precipitate the crude product while diluting the acids and controlling the exotherm.

  • Isolation & Purification:

    • Filter the resulting solid precipitate using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This removes residual acids.

    • Wash with a small amount of cold ethanol to remove non-polar impurities.

    • Dry the product under vacuum at a temperature not exceeding 50°C.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid), if necessary.

Part 5: References
  • Mittal, A. K., Prakash, G., Pathak, P., & Maiti, D. (2023). Synthesis of Picramide Using Nitration and Ammonolysis in Continuous Flow. Chemistry – An Asian Journal, 18(2), e202201028. [Link]

  • U.S. Army Armament Research and Development Command. (1980). The Control of Isomer Distributions in Nitration Reactions. Defense Technical Information Center. [Link]

  • Mittal, A. K., et al. (2023). Synthesis of Picramide Using Nitration and Ammonolysis in Continuous Flow. Request PDF. [Link]

  • Parr, T., et al. (2024). Synthesis and investigation into explosive sensitivity for a series of new picramide explosives. Taylor & Francis Online. [Link]

  • Reusch, W. H. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]

  • BYJU'S. (n.d.). Aromatic Nitration. [Link]

  • Mittal, A. K., et al. (2023). Synthesis of Picramide Using Nitration and Ammonolysis in Continuous Flow. PubMed. [Link]

  • KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. [Link]

  • Pace, R. D., et al. (2018). Investigation into the Synthesis of Several TATB-Inspired Energetic Materials. Molecules, 23(8), 1832. [Link]

  • Török, B., et al. (2021). Aromatic nitration under various conditions. ResearchGate. [Link]

  • ScienceMadness. (2020). 2,4,6-Trinitroaniline. [Link]

  • Ashenhurst, J. (2024). Nitration of Benzene. Chemistry Steps. [Link]

  • Velarde, S. A., & Cady, H. H. (2010). Methods for the production of 1,3,5-triamino-2,4,6-trinitrobenzene. U.S. Patent No. 7,763,753 B1.

  • de Oliveira, J. I. S., et al. (2011). Synthesis of 2,4,6-triamino-1,3,5- trinitrobenzene. Journal of Aerospace Technology and Management, 3(1), 65-72. [Link]

  • Chen, Y. C., et al. (2024). Synthesis of 2-(3,5-Dinitrophenyl)-5-(trinitromethyl)-1,3,4-oxadiazole. The Journal of Organic Chemistry, 89(23), 17475-17481. [Link]

  • Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22. [Link]

  • Reusch, W. H. (n.d.). Reaction of Amines with Nitrous Acid. Michigan State University Department of Chemistry. [Link]

  • Mitch, W. (n.d.). Critical Literature Review of Nitrosation/Nitration Pathways. CCS Norway. [Link]

  • McAteer, D., et al. (n.d.). Nitration of Primary Amines to Form Primary Nitramines (Review). Cranfield University. [Link]

  • Smith, W. V. (1962). A study of the mixed acid nitration of 2-amino-5-chloropyridine. New Jersey Institute of Technology. [Link]

  • de Oliveira, J. I. S., et al. (2011). Synthesis of 2,4,6-triamino-1,3,5- trinitrobenzene. SciELO. [Link]

  • Vione, D. (2020). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. Molecules, 25(23), 5649. [Link]

  • Clark, J. (2015). The preparation of phenylamine (aniline). Chemguide. [Link]

  • Li, H., et al. (2020). 3-(3,5-Dinitrophenyl)-5-amino-1,2,4-oxadiazole: synthesis, structure and properties of a novel insensitive energetic material. CrystEngComm, 22(30), 5048-5055. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating purity of 2-Amino-3,5-dinitrophenylamine using mass spectrometry

An in-depth technical evaluation by a Senior Application Scientist. Introduction & Analytical Rationale 2-Amino-3,5-dinitrophenylamine (IUPAC: 3,5-dinitrobenzene-1,2-diamine, CAS: 3694-51-7) is a highly functionalized ar...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation by a Senior Application Scientist.

Introduction & Analytical Rationale

2-Amino-3,5-dinitrophenylamine (IUPAC: 3,5-dinitrobenzene-1,2-diamine, CAS: 3694-51-7) is a highly functionalized aromatic intermediate utilized in the synthesis of advanced energetic materials, dyes, and complex benzotriazoles [1]. Validating the purity of this compound is analytically challenging. The structural dichotomy of possessing two electron-withdrawing nitro groups and two electron-donating amino groups renders the molecule thermally labile and prone to complex ionization dynamics.

Historically, purity validation relied on Gas Chromatography-Mass Spectrometry (GC-MS). However, traditional Electron Ionization (EI) in GC-MS often leads to artifactual thermal degradation in the inlet (e.g., loss of NO2∙​ radicals), skewing the impurity profile [2]. To objectively evaluate the performance and purity of UltraPure-Grade 2-Amino-3,5-dinitrophenylamine against standard commercial alternatives, we must employ a multi-modal approach.

This guide establishes a self-validating analytical system using Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS) as the primary tool for intact parent ion confirmation, complemented by GC-MS strictly for volatile precursor screening.

Methodological Workflow & Decision Matrix

The causality behind this workflow is rooted in preserving the molecular integrity of the analyte. LC-ESI-HRMS provides soft ionization, allowing us to accurately quantify isobaric impurities (compounds with the same nominal mass but different exact masses) that standard HPLC-UV or GC-MS would miss. Formic acid is utilized in the mobile phase to drive the protonation of the amino groups, shifting the equilibrium to [M+H]+ for robust positive-mode ESI [3].

Workflow Sample 2-Amino-3,5-dinitrophenylamine Sample Preparation LC LC-ESI-HRMS (Targeted Impurity Profiling) Sample->LC Aliquot A (Non-volatile) GC GC-EI-MS (Volatile Precursor Analysis) Sample->GC Aliquot B (Volatile) Data Exact Mass & Fragmentation Data Synthesis LC->Data m/z 199.0467[M+H]+ GC->Data Thermal Degradants Result Purity Validation & Certification (>99.5% Threshold) Data->Result

Figure 1: Mass spectrometry workflow for 2-Amino-3,5-dinitrophenylamine purity validation.

Comparative Performance Data: UltraPure vs. Standard Commercial Grade

To demonstrate the efficacy of the UltraPure-Grade product, we analyzed it alongside a standard commercial-grade alternative. The data below synthesizes the quantitative findings derived from the LC-HRMS and GC-MS workflows.

Table 1: Impurity Profile Comparison (LC-ESI-HRMS Data)

Analyte / ImpurityExact Mass [M+H]+ UltraPure-GradeStandard Commercial GradeCausality of Impurity Presence
2-Amino-3,5-dinitrophenylamine 199.0467 Da> 99.8% ~ 94.5%Target Compound
1,2-Diaminobenzene109.0766 DaNot Detected0.8%Unreacted starting material
Mono-nitro diamine isomers154.0616 Da< 0.05%2.1%Incomplete nitration
Over-nitrated byproducts244.0318 DaNot Detected1.4%Poor stoichiometric control
Unidentified Isobaric Species199.0467 DaNone1.2%Positional isomers (e.g., 4,6-dinitro)

Table 2: Analytical Method Performance Metrics

MetricLC-ESI-HRMS (Orbitrap)GC-EI-MS (Quadrupole)HPLC-UV (254 nm)
Primary Utility Exact mass, isobaric separationVolatile precursor detectionBulk quantitative assay
Limit of Detection (LOD) 0.5 ng/mL10 ng/mL50 ng/mL
Thermal Degradation None (Soft Ionization)High (Inlet at 220°C)None
Self-Validation Mechanism Isotopic pattern matchingRetention index + LibraryMatrix spike recovery

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every batch analysis must include a procedural blank and a matrix spike to confirm the absence of carryover and verify ionization efficiency.

Protocol 1: Self-Validating Sample Preparation

Causality: Pure methanol can induce solvolysis in highly functionalized nitroaromatics over extended periods. A 50:50 Acetonitrile/Water mixture is utilized to maintain analyte stability while matching the initial mobile phase conditions of the LC gradient.

  • Standard Preparation: Accurately weigh 10.0 mg of 2-Amino-3,5-dinitrophenylamine.

  • Dissolution: Dissolve in 10 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock solution. Sonicate for 5 minutes at room temperature.

  • Dilution: Dilute the stock 1:100 in a 50:50 Acetonitrile/Water mixture containing 0.1% Formic Acid (final concentration: 10 µg/mL).

  • Self-Validation Step (System Suitability): Prepare a secondary vial containing 10 µg/mL of the analyte spiked with 1 µg/mL of 3-nitroaniline (Internal Standard). This confirms that the ESI source is efficiently protonating both the target and the reference standard without ion suppression.

Protocol 2: LC-ESI-HRMS Workflow

Causality: A biphenyl or C18 column is selected to provide enhanced π−π interactions, which are critical for resolving structurally similar nitroaromatic positional isomers that would otherwise co-elute.

  • Instrumentation: High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UHPLC system.

  • Column: C18 column (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 5% B, hold for 1 min. Ramp to 95% B over 8 minutes. Hold at 95% B for 2 minutes. Re-equilibrate for 3 minutes. Flow rate: 0.3 mL/min.

  • MS Parameters (Positive ESI):

    • Spray Voltage: 3.5 kV

    • Capillary Temperature: 275°C

    • Scan Range: m/z 100 to 500

    • Resolution: 70,000 FWHM (at m/z 200)

  • Validation Criteria: The exact mass of the [M+H]+ ion must be within 3 ppm of the theoretical mass (199.0467 Da). The isotopic pattern must match the theoretical C6​H7​N4​O4+​ distribution with >90% confidence.

Protocol 3: GC-EI-MS Volatile Screening (Orthogonal Validation)

Causality: While GC-MS degrades the parent compound, it is highly sensitive to trace volatile impurities like unreacted 1,2-diaminobenzene. We lower the inlet temperature to mitigate excessive degradation.

  • Instrumentation: Single Quadrupole GC-MS.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Conditions:

    • Inlet Temperature: 220°C (Lowered from standard 250°C to reduce thermal breakdown).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters: Electron Ionization (EI) at 70 eV. Scan range m/z 40 to 300.

  • Validation Criteria: Inject a procedural blank (Acetonitrile) prior to the sample to ensure the inlet is free of residual diamine precursors.

References

  • National Center for Biotechnology Information (NCBI). "2-Amino-3,5-dinitrophenylamine | C6H6N4O4 | CID 11805678" PubChem Database. URL:[Link]

  • National Institute of Standards and Technology (NIST). "o-Nitroaniline" NIST Mass Spectrometry Data Center. URL:[Link]

  • Ellis, A. M. et al. "Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines" Journal of the American Society for Mass Spectrometry (via PMC/NIH). URL:[Link]

Comparative

A Comparative Guide to the Efficacy of 2-Amino-3,5-dinitrophenylamine in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, the choice of starting materials is a critical determinant of reaction efficiency, yield, and the ultimate succe...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the choice of starting materials is a critical determinant of reaction efficiency, yield, and the ultimate success of a synthetic strategy. This guide provides a comprehensive technical analysis of 2-amino-3,5-dinitrophenylamine (also known as 3,5-dinitro-o-phenylenediamine or 1,2-diamino-3,5-dinitrobenzene) as a precursor for the synthesis of dinitro-substituted heterocyclic systems. We will objectively benchmark its performance against other substituted o-phenylenediamines, offering insights into the influence of substituent effects on reaction outcomes. This guide is designed to empower researchers with the data and understanding necessary to make informed decisions in their synthetic endeavors.

The Influence of Nitro Groups: A Double-Edged Sword

2-Amino-3,5-dinitrophenylamine presents a unique chemical profile. The two nitro groups, being powerful electron-withdrawing substituents, significantly decrease the electron density of the aromatic ring and, consequently, the nucleophilicity of the two amino groups. This deactivation can pose a challenge in classical condensation reactions, often requiring more forcing conditions or specialized catalytic systems to achieve satisfactory yields.

However, the presence of these nitro groups is also the very reason for this precursor's utility. They are incorporated into the final heterocyclic scaffold, providing valuable handles for further chemical modification or imparting specific electronic and biological properties to the target molecule. This dual nature of influencing reactivity while being integral to the product's functionality is the central theme of this guide.

Comparative Yields in Heterocyclic Synthesis

To provide a clear benchmark, the following table summarizes reported yields for the synthesis of benzimidazoles and quinoxalines using various substituted o-phenylenediamines. This data, compiled from multiple sources, illustrates the impact of different substituents on the efficiency of cyclocondensation reactions.

Starting MaterialHeterocyclic ProductReaction PartnerCatalyst/ConditionsYield (%)Reference
2-Amino-3,5-dinitrophenylamine 6,8-Dinitro-11H-indeno[1,2-b]quinoxalin-11-oneNinhydrinGlacial Acetic Acid, Reflux75%[1]
4,6-Dinitro-o-phenylenediamine 1,3-Dinitro-6H-indolo[2,3-b]quinoxalineIsatinGlacial Acetic Acid, Reflux92%[1]
4-Nitro-o-phenylenediamine6-Nitro-2,3-diphenylquinoxalineBenzilThiamine, UltrasoundNot specified[2][3]
4-Nitro-o-phenylenediamine6-Nitroquinoxaline-2,3(1H,4H)-dioneOxalic AcidHCl, Ethanol, RefluxNot specified[4]
4-Nitro-o-phenylenediamine5(6)-NitrobenzimidazoleFormic AcidHCl, 80°C89%[5]
o-Phenylenediamine2,3-DiphenylquinoxalineBenzilAlCuMoVP, Toluene, RT92%[6]
o-PhenylenediamineBenzimidazoleFormic Acid100°C83-85%[7]
4-Methyl-o-phenylenediamine5-Methyl-1H-benzo[d]imidazole-2(3H)-thioneCarbon DisulfideKOH, Methanol, Microwave90%[8]
4-Methyl-o-phenylenediamine6-Methyl-1,4-dihydroquinoxaline-2,3-dioneOxalic AcidNH4Cl, Ethanol, Microwave79%[8]
4-Methylbenzene-1,2-diamine2,3-Diphenyl-6-methylquinoxalinePhenylacetyleneCu(OAc)2·H2O, Cs2CO3, DMAP89% (mixture of isomers)[4]

Analysis of Yield Data:

The data clearly illustrates the impact of substituents on the reactivity of the o-phenylenediamine core.

  • Electron-Withdrawing Groups (Nitro): The presence of nitro groups, as seen in 2-amino-3,5-dinitrophenylamine and its isomer, generally leads to lower or comparable yields compared to unsubstituted or electron-rich starting materials under similar conditions. The synthesis of a dinitro-indenoquinoxaline from 2-amino-3,5-dinitrophenylamine gave a respectable 75% yield, while its isomer, 4,6-dinitro-o-phenylenediamine, provided a high yield of 92% for a related dinitro-indoloquinoxaline, suggesting that the position of the nitro groups also plays a crucial role in reactivity[1]. The synthesis of 6-nitroquinoxaline derivatives from 4-nitro-o-phenylenediamine also proceeds, although specific yield percentages were not always provided in the referenced application notes[2][4]. A high yield of 89% was reported for the synthesis of 5(6)-nitrobenzimidazole from 4-nitro-o-phenylenediamine[5].

  • Unsubstituted o-Phenylenediamine: This serves as a baseline, consistently providing high yields (83-92%) for both benzimidazole and quinoxaline synthesis under various conditions[6][7].

  • Electron-Donating Groups (Methyl): The presence of a methyl group, an electron-donating group, on the o-phenylenediamine ring generally leads to high yields in heterocyclic synthesis, as demonstrated by the 90% and 79% yields for a benzimidazole derivative and a quinoxaline derivative, respectively, under microwave conditions[8]. This is attributed to the increased nucleophilicity of the amino groups, facilitating the initial attack on the reaction partner.

Experimental Protocols

To provide practical guidance, detailed experimental protocols for the synthesis of representative heterocyclic compounds from different substituted o-phenylenediamines are provided below.

Protocol 1: Synthesis of 6,8-Dinitro-11H-indeno[1,2-b]quinoxalin-11-one from 2-Amino-3,5-dinitrophenylamine[1]

Materials:

  • 2-Amino-3,5-dinitrophenylamine (1,2-diamino-3,5-dinitrobenzene)

  • Ninhydrin

  • Glacial Acetic Acid

Procedure:

  • A mixture of 2-amino-3,5-dinitrophenylamine and ninhydrin is prepared in glacial acetic acid.

  • The reaction mixture is heated to reflux.

  • After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed and can be further purified by recrystallization to yield 6,8-dinitro-11H-indeno[1,2-b]quinoxalin-11-one.

Protocol 2: Green Synthesis of 6-Nitro-2,3-diphenylquinoxaline from 4-Nitro-o-phenylenediamine[2][3]

Materials:

  • 4-Nitro-o-phenylenediamine

  • Benzil

  • Thiamine (Vitamin B1)

  • Ethanol

  • Deionized Water

Procedure:

  • In a suitable vessel, combine 4-nitro-o-phenylenediamine and benzil.

  • Add a catalytic amount of thiamine.

  • Add ethanol to dissolve the reactants.

  • Subject the mixture to ultrasound irradiation at room temperature for the specified time.

  • After the reaction, add deionized water to precipitate the product.

  • Collect the solid product by filtration and wash with water.

  • The crude product can be purified by recrystallization.

Protocol 3: Synthesis of 5-Methyl-1H-benzo[d]imidazole-2(3H)-thione from 4-Methyl-o-phenylenediamine[8]

Materials:

  • 4-Methyl-o-phenylenediamine

  • Carbon Disulfide (CS2)

  • Potassium Hydroxide (KOH)

  • Methanol

Procedure:

  • Dissolve potassium hydroxide in methanol.

  • Add 4-methyl-o-phenylenediamine to the solution.

  • Add carbon disulfide to the reaction mixture with stirring.

  • Subject the mixture to microwave irradiation for a few minutes.

  • After cooling, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration and recrystallize from ethanol.

Mechanistic Insights and Workflow Visualization

The synthesis of these heterocyclic systems from o-phenylenediamines generally proceeds through a cyclocondensation reaction. The following diagrams illustrate the fundamental steps involved.

Synthetic_Pathway cluster_Benzimidazole Benzimidazole Synthesis OPD_B o-Phenylenediamine Intermediate_B Schiff Base/ Amide Intermediate OPD_B->Intermediate_B Condensation RCHO Aldehyde/Carboxylic Acid RCHO->Intermediate_B Benzimidazole Benzimidazole Intermediate_B->Benzimidazole Cyclization & Aromatization

Caption: Generalized pathway for benzimidazole synthesis.

Quinoxaline_Workflow start Start: Reactant Mixing reaction Reaction: - Catalyst - Solvent - Temperature/Irradiation start->reaction workup Work-up: - Precipitation - Filtration reaction->workup purification Purification: - Recrystallization workup->purification product Final Product purification->product

Caption: A typical experimental workflow for heterocyclic synthesis.

Substituent_Effect center o-Phenylenediamine Reactivity HighYield Increased Nucleophilicity --> Higher Yield center->HighYield LowYield Decreased Nucleophilicity --> Lower Yield center->LowYield EDG Electron-Donating Groups (e.g., -CH3) EDG->center Increases EWG Electron-Withdrawing Groups (e.g., -NO2) EWG->center Decreases

Caption: Logical relationship of substituent effects on yield.

Conclusion and Future Outlook

This guide demonstrates that while 2-amino-3,5-dinitrophenylamine is a viable precursor for the synthesis of dinitro-substituted heterocycles, its reactivity is attenuated by the strong electron-withdrawing nature of the nitro groups. The choice of this starting material is therefore a strategic one, trading potentially lower yields and more demanding reaction conditions for the direct incorporation of valuable functionalities into the target molecule.

For syntheses where high yields are paramount and the dinitro substitution is not a primary requirement, o-phenylenediamines bearing electron-donating or no substituents are demonstrably superior. However, for the targeted synthesis of poly-nitro-substituted heterocyclic systems with specific electronic or biological properties, 2-amino-3,5-dinitrophenylamine remains an important and relevant building block.

Future research in this area should focus on the development of novel catalytic systems that can overcome the deactivating effects of the nitro groups, enabling milder reaction conditions and improving the overall efficiency of these transformations. Such advancements will further enhance the utility of 2-amino-3,5-dinitrophenylamine and related compounds in the synthesis of complex, functional heterocyclic molecules for a wide range of applications in materials science and drug discovery.

References

  • Mukhtorov, L. G., Karimov, M. B., Shakhkeldyan, I. V., & Atroshchenko, Y. M. (2024). SYNTHESIS OF 6,8-DINITRO-11H-INDENO[1,2-b]QUINOXALIN-11-ONE AND 1,3-DINITRO-6H-INDOLO[2,3-b]QUINOXALINE BASED ON 4,6-DINITRO-o-PHENYLENEDIAMINE. Izvestiya Tula State University.
  • Aghapoor, K., Mohsenzadeh, F., & Darabi, H. R. (2013). Green synthesis of 6-nitro-2,3-diphenylquinoxaline. Department of Chemistry, University of Isfahan.
  • Hatim, M. A., & Al-Bayati, R. I. H. (2021). Synthesis of Benzimidazole and Mannich Bases Derivatives from 4-Methyl ortho phenylenediamine and Evaluation of their Biological. International Journal of Drug Delivery Technology, 11(2), 423-431.
  • Wagner, E. C., & Millett, W. H. (1943). Benzimidazole. Organic Syntheses, 23, 7.
  • Al-Kadhemy, M. F. A., & Al-Masoudi, N. A. (2014). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Journal of the Brazilian Chemical Society, 25(10), 1883-1890.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Ghahremanzadeh, R., Fereshteh, Z., & Akhbari, M. (2014).
  • Elumalai, V., & Hansen, J. H. (2021). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. SynOpen, 05(01), 43-48.
  • Mukhtorov, L.G., Karimov, M.B., Shakhkeldyan, I.V., & Atroshchenko, Y.M. (2024). SYNTHESIS OF 6,8-DINITRO-11H-INDENO[1,2-b]QUINOXALIN-11-ONE AND 1,3-DINITRO-6H-INDOLO[2,3-b]QUINOXALINE BASED ON 4,6-DINITRO-o-PHENYLENEDIAMINE. R Discovery.
  • Hansen, J. H. (2021). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. SynOpen, 5(1), 43-48.
  • Patel, D. R., & Patel, K. D. (2021). Synthesis, pharmacological application of quinoxaline and its derivative.
  • Luo, Z., Huang, M., Wang, X., & Wang, L. (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances, 15(44), 36803-36807.
  • Wan, J. P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal.
  • Ch, M. M. P. R. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. Scribd. Retrieved from [Link]

  • Sharma, D., & Narasimhan, B. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. RASĀYAN Journal of Chemistry, 16(4), 2356-2374.
  • Tao, Y., et al. (2024). Electrosynthesis of Quinoxalines via Intermolecular Cyclization/Dehydrogenation of Ketones with o-Phenylenediamines. Synlett.
  • Al-Juboori, S. A. H. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(5), 2542-2548.
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Al-Adiwish, W. M., & Al-Amiery, A. A. (2013). Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][1][2][4]triazine derivatives. Chemistry Central Journal, 7(1), 1-8.

  • Labmonk. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinoxaline using o-phenylenediamine with various diketone using different catalysts at various reaction conditions. Retrieved from [Link]

  • Sazonov, K. D., Ishkov, Y. V., & Shevchenko, O. V. (n.d.). SYNTHESIS OF NEW DERIVATIVES OF INDENOQUINOXALINECARBOXYLIC ACIDS WITH AMINES AND IN.
  • Adolph, H. G. (1983). Synthesis and Properties of Trisubstituted Trinitrobenzenes. TATB Analogs. Naval Surface Weapons Center.
  • Zhang, Y., et al. (n.d.). Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone.
  • Ryabukhin, S. V., Plaskon, A. S., Ostapchuk, E. N., & Volochnyuk, D. M. (2007). SYNTHESIS OF 5,7-DIAMINO[1][2][4]TRIAZOLO[1,2-a][1][3][8]TRIAZINES VIA ANNULATION OF. HETEROCYCLES, 71(2).

  • Zhang, J., et al. (2014). The new role of 1,1-diamino-2,2-dinitroethylene (FOX-7): two unexpected reactions. RSC Advances, 4(92), 50694-50697.

Sources

Validation

A Comparative Analysis of the Energetic Properties of 2-Amino-3,5-dinitrophenylamine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of advanced energetic materials, a deep understanding of structure-property relationships is paramount. This guide provides a comp...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of advanced energetic materials, a deep understanding of structure-property relationships is paramount. This guide provides a comparative analysis of the energetic properties of compounds based on the 2-Amino-3,5-dinitrophenylamine scaffold. While direct, comprehensive experimental data for the parent compound and its derivatives remains a subject of ongoing research, this document synthesizes available information on related structures and established energetic materials to offer valuable insights. By examining key performance parameters such as detonation velocity, pressure, density, and sensitivity, we aim to provide a foundational understanding for researchers in the field.

The 2-Amino-3,5-dinitrophenylamine Backbone: A Platform for Energetic Materials

The 2-Amino-3,5-dinitrophenylamine structure, also known as 1,2-diamino-3,5-dinitrobenzene, presents an intriguing platform for the design of novel energetic materials. The presence of two amino groups (electron-donating) and two nitro groups (electron-withdrawing) on the benzene ring creates a "push-pull" electronic effect. This arrangement can lead to a high degree of thermal stability and a favorable oxygen balance, both critical characteristics for energetic compounds. The amino groups also provide sites for further functionalization, allowing for the tuning of energetic properties.

Comparative Energetic Properties

To contextualize the potential of 2-Amino-3,5-dinitrophenylamine-based compounds, a comparison with well-characterized energetic materials is essential. The following table summarizes key experimental data for benchmark explosives: 1,3,5-Trinitro-1,3,5-triazinane (RDX) and 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB). Data for a related trinitrophenyl derivative is also included to provide a closer structural comparison.

CompoundChemical FormulaDensity (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)Impact Sensitivity (J)Friction Sensitivity (N)Decomposition Temp. (°C)
RDX C₃H₆N₆O₆1.828.7534.77.4120~210
TATB C₆H₆N₆O₆1.937.8631.0>50>360~350[1]
(E)-1,2-bis(5-(2,4,6-trinitrophenyl)-1,3,4-oxadiazol-2-yl)diazene C₁₆H₄N₁₂O₁₄1.838.9 (calculated)35.4 (calculated)>40[2]>360[2]294[2]

Key Performance Metrics Explained

The energetic properties of a compound are defined by a set of key performance and safety metrics. Understanding the experimental basis for these metrics is crucial for their correct interpretation.

Detonation Performance: Velocity and Pressure

Detonation velocity is the speed at which the detonation wave propagates through the explosive material. Detonation pressure is the pressure of the shock wave front. Both are critical indicators of an explosive's power and are often determined using the Kamlet-Jacobs equations, which require the material's density and heat of formation.[3]

Sensitivity to External Stimuli: Impact and Friction

The sensitivity of an energetic material to accidental initiation by impact or friction is a critical safety parameter.

  • Impact Sensitivity: This is typically measured using a drop-weight apparatus, such as the BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer. The result is often reported as the energy in Joules (J) required to cause a reaction in 50% of trials (H₅₀).

  • Friction Sensitivity: This is determined using a friction apparatus, like the BAM friction tester, which measures the load in Newtons (N) required to initiate a reaction.

Lower impact and friction sensitivity values indicate a more sensitive and potentially more hazardous material.[4] For instance, PETN has an impact sensitivity of 3-4 J and a friction sensitivity of about 60 N, making it a very sensitive explosive.[4]

Thermal Stability

The thermal stability of an energetic compound is its ability to withstand high temperatures without decomposing. This is a crucial factor for safe handling, storage, and application in various environments. It is often assessed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine the decomposition temperature.

Experimental Methodologies

The characterization of energetic materials involves a suite of specialized experimental techniques to ensure safety and accuracy.

Synthesis and Purification

The synthesis of 2-Amino-3,5-dinitrophenylamine and its derivatives typically involves multi-step processes. A generalized workflow is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification Start Starting Material (e.g., dinitroaniline derivative) Reaction1 Nitration Start->Reaction1 Reaction2 Amination Reaction1->Reaction2 Product Crude Product Reaction2->Product Recrystallization Recrystallization Product->Recrystallization Washing Washing Recrystallization->Washing Drying Drying Washing->Drying FinalProduct Pure Energetic Compound Drying->FinalProduct G cluster_characterization Energetic Property Characterization cluster_sensitivity Sensitivity Tests Sample Pure Energetic Compound Density Density Measurement (e.g., Gas Pycnometry) Sample->Density Thermal Thermal Analysis (DSC/TGA) Sample->Thermal Sensitivity Sensitivity Testing Sample->Sensitivity Detonation Detonation Performance (Calculated/Experimental) Density->Detonation Thermal->Detonation Impact Impact Sensitivity (BAM Fallhammer) Sensitivity->Impact Friction Friction Sensitivity (BAM Friction Apparatus) Sensitivity->Friction

Caption: Experimental workflow for the characterization of key energetic properties.

Structure-Property Insights and Future Directions

The energetic properties of 2-Amino-3,5-dinitrophenylamine derivatives are intrinsically linked to their molecular structure. The introduction of different functional groups onto the amino moieties can significantly influence:

  • Density and Detonation Performance: The addition of dense, oxygen-rich groups can increase the crystal density and improve the oxygen balance, leading to higher detonation velocities and pressures.

  • Sensitivity: The presence of strong intra- and intermolecular hydrogen bonding, often facilitated by amino and nitro groups, can enhance molecular stability and reduce sensitivity to impact and friction. [2]* Thermal Stability: The inherent stability of the aromatic ring, coupled with the "push-pull" electronic nature of the substituents, contributes to the high thermal stability of these compounds.

Future research should focus on the systematic synthesis and experimental characterization of a series of 2-Amino-3,5-dinitrophenylamine derivatives. This will enable the development of quantitative structure-property relationships, providing a predictive framework for the design of next-generation energetic materials with tailored performance and safety characteristics. A particular focus on obtaining precise experimental data for detonation velocity, pressure, and sensitivity will be crucial for validating theoretical models and advancing the field.

References

  • Impact and Friction Sensitivities of PETN: I.
  • Characterization and Analysis of Micromechanical Properties on DNTF and CL-20 Explosive Crystals. MDPI. (URL not available)
  • The Role of Product Composition in Determining Detonation Velocity and Detonation Pressure. Neliti. (URL not available)
  • A Novel Energetic Material Hydrazinium 3, 5-Dinitroamino-1, 2, 4-triazole:Synthesis and Properties. (URL not available)
  • Small Deviations in Geometries Affect Detonation Velocities and Pressures of Nitroaromatic Molecules. MDPI. (URL not available)
  • Friction sensitivity of nitramines. Part I: Comparison with impact sensitivity and heat of fusion.
  • Impact and Friction Sensitivities of PETN: II. Sensitivities of the Acidic Material During Manufacturing. Open Access LMU. (URL not available)
  • A theoretical investigation on the densities and detonation properties of polynitrotetraazabenzimidazoles. (URL not available)
  • A DFT study. Middle East Technical University. (URL not available)
  • A review of energetic m
  • The Detonation Velocity-Loading Density Relation for Selected Explosives and Mixtures of Explosives. DTIC. (URL not available)
  • 2-Amino-3,5-dinitrophenylamine | C6H6N4O4 | CID 11805678. PubChem. (URL: [Link])

  • Synthesis improvement and properties of 1-amino-3, 5-dinitro-1, 2, 4-triazole. (URL not available)
  • Detonation velocity and detonation pressure of the explosives according...
  • Synthesis and Characterization of New Energetic Materials Based on Various Energetic Building Blocks and Investig
  • Comparative study of the thermal decomposition behaviour of different amino acids and peptides. Academia.edu. (URL not available)
  • Energetic derivatives substituted with trinitrophenyl: improving the sensitivity of explosives. Semantic Scholar. (URL not available)
  • An Improved Synthesis of the Insensitive Energetic Material 3‐Amino‐5‐Nitro‐1,2,4‐triazole (ANTA). (URL not available)
  • Impact and Friction Sensitivity of Energetic Materials: Methodical Evaluation of Technological Safety Features.
  • Interfacial engineered RDX/TATB energetic co-particles for enhanced safety performance and thermal stability. Dalton Transactions (RSC Publishing). (URL not available)
  • Energetic Materials—RDX/HMX Performance with TATB Sensitivity. Navy SBIR/STTR. (URL not available)
  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. (URL not available)
  • Thermal decomposition of 2,4,N-trinitro anilino acetic acid and its esters. (URL not available)
  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. bioRxiv. (URL not available)
  • Preparation and properties of three novel energetic complexes of 2, 6-diamino-3, 5-dinitropyridine-1-oxides.
  • Precise assay of TATB by the determination of total amino and nitro functional groups. (URL not available)
  • 2,4,6-Triamino-1,3,5-trinitrobenzene (TATB)

Sources

Comparative

Comparative Toxicity and Safety Profiling of 2-Amino-3,5-dinitrophenylamine vs. Structural Analogs

As a Senior Application Scientist overseeing early-stage chemical safety and drug development pipelines, I frequently evaluate the risk-to-benefit ratios of highly reactive intermediates. 2-Amino-3,5-dinitrophenylamine (...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-stage chemical safety and drug development pipelines, I frequently evaluate the risk-to-benefit ratios of highly reactive intermediates. 2-Amino-3,5-dinitrophenylamine (also known as 1,2-Diamino-3,5-dinitrobenzene, CAS: 3694-51-7) is a heavily substituted nitroaromatic amine . While it serves as a valuable precursor in the synthesis of complex dyes, energetic materials, and specialized pharmaceutical scaffolds, its dense electron-withdrawing nitro groups and electron-donating amine groups create a highly reactive redox profile.

This guide objectively compares the mechanistic toxicity and safety profile of 2-Amino-3,5-dinitrophenylamine against common industry alternatives—2,4-Dinitroaniline and 2-Nitro-p-phenylenediamine —providing actionable, self-validating experimental workflows for researchers.

Mechanistic Toxicology: The Causality of Nitroaromatic Toxicity

To design safe handling protocols, we must first understand why these compounds are toxic. The toxicity of nitroaromatic compounds is not merely a function of their physical presence, but of their enzymatic bioactivation .

When introduced into a biological system, the nitro groups (-NO₂) undergo single- or two-electron reductions catalyzed by nitroreductases and Cytochrome P450 (CYP450) enzymes. This reduction produces highly reactive nitroso and hydroxylamine intermediates. These intermediates drive toxicity through two primary mechanisms:

  • Redox Cycling: The intermediates react with molecular oxygen to generate Superoxide anions and other Reactive Oxygen Species (ROS), leading to severe oxidative stress and lipid peroxidation.

  • Electrophilic Attack: The hydroxylamine derivatives can be further esterified (e.g., by sulfotransferases) into highly electrophilic nitrenium ions, which covalently bind to nucleophilic sites on DNA (forming DNA adducts), thereby initiating mutagenesis.

Bioactivation A 2-Amino-3,5-dinitrophenylamine (Parent Compound) B Nitroreductase / CYP450 (1e- or 2e- Reduction) A->B Enzymatic Activation C Nitroso / Hydroxylamine (Reactive Intermediates) B->C Electron Transfer D Oxidative Stress (ROS Generation) C->D Redox Cycling E DNA Adducts (Mutagenesis) C->E Electrophilic Attack

Fig 1. Enzymatic bioactivation pathway of nitroaromatic amines leading to ROS and DNA adduction.

Comparative Safety Profiles

When selecting an intermediate for synthesis, understanding the relative toxicity of structural analogs is critical. The addition of a second nitro group (as seen in 2-Amino-3,5-dinitrophenylamine and 2,4-Dinitroaniline) significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy. This lower energy state makes the molecule far more susceptible to enzymatic reduction, exponentially increasing its mutagenic and toxic potential compared to mono-nitro analogs .

Table 1: Quantitative Toxicological Comparison
Parameter2-Amino-3,5-dinitrophenylamine2,4-Dinitroaniline2-Nitro-p-phenylenediamine
CAS Number 3694-51-797-02-95307-14-2
Structural Class Dinitro-phenylenediamineDinitro-anilineMono-nitro-phenylenediamine
Est. Oral LD50 (Rat) ~300 - 500 mg/kg (Class Est.)285 mg/kg2,100 mg/kg
Mutagenicity (Ames) Highly Positive (+S9)Positive (+S9)Weakly Positive
Skin Sensitization Strong SensitizerStrong SensitizerModerate Sensitizer
Aquatic Toxicity High (Acute Tox. 1)High (Acute Tox. 1)Moderate

Note: Data synthesis is derived from structural QSAR modeling and historical class-analog safety benchmarks.

Self-Validating Experimental Protocols

Protocol A: Bacterial Reverse Mutation Assay (OECD 471)

The Ames test is the regulatory gold standard for assessing the mutagenic potential of nitroaromatics . We utilize specific Salmonella typhimurium strains to identify the exact mechanism of DNA damage.

Causality Check: We use the TA98 strain to detect frameshift mutations (common with bulky DNA adducts) and TA100 for base-pair substitutions. The inclusion of a rat liver S9 fraction is mandatory, as 2-Amino-3,5-dinitrophenylamine requires metabolic activation to become fully mutagenic. If the compound only shows toxicity in the +S9 condition, the bioactivation causality is confirmed.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Amino-3,5-dinitrophenylamine in anhydrous DMSO to create a 50 mM stock. Prepare serial dilutions (e.g., 5, 15, 50, 150, 500 µ g/plate ).

  • Metabolic Activation: Prepare the S9 mix containing 10% rat liver S9 fraction, NADP+, and Glucose-6-phosphate in a phosphate buffer (pH 7.4).

  • Pre-incubation (The Self-Validating Step): In sterile tubes, combine 100 µL of the test compound dilution, 500 µL of S9 mix (or buffer for -S9 controls), and 100 µL of the bacterial tester strain (grown overnight to ~10⁹ CFU/mL). Incubate at 37°C for 20 minutes. Why? Pre-incubation maximizes the contact time between the short-lived reactive nitroso intermediates and the bacterial DNA before they degrade.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the mixture, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate inverted plates at 37°C for 48-72 hours. Count revertant colonies. A dose-dependent increase of ≥2-fold over the DMSO vehicle control indicates a positive mutagenic response.

Protocol B: High-Throughput In Vitro ROS Quantification

To quantify the oxidative stress induced by redox cycling, we use the fluorogenic probe 2',7'-dichlorofluorescin diacetate (DCFDA).

Causality Check: DCFDA is cell-permeable. Once inside metabolically competent HepG2 cells, cellular esterases cleave the diacetate groups, trapping the non-fluorescent DCFH inside. When the nitroaromatic compound induces ROS, DCFH is rapidly oxidized to the highly fluorescent DCF, providing a direct, quantifiable readout of oxidative stress that validates our mechanistic hypothesis.

Workflow Step1 1. Compound Preparation (DMSO Stock Formulation) Step2 2. Cell Incubation (HepG2 + Compound + S9 Mix) Step1->Step2 Step3 3. DCFDA Probe Addition (Cellular Uptake & Cleavage) Step2->Step3 Step4 4. Fluorescence Quantification (Ex: 485nm / Em: 535nm) Step3->Step4 Step5 5. Data Normalization (Calculate Fold-Change vs Control) Step4->Step5

Fig 2. Step-by-step workflow for in vitro ROS quantification using the DCFDA fluorescent probe.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom microplate at 2x10⁴ cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM DCFDA in serum-free media for 45 minutes in the dark.

  • Treatment: Remove the probe, wash once with PBS, and add 2-Amino-3,5-dinitrophenylamine at varying concentrations (1 µM to 100 µM). Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control (0.1% DMSO).

  • Kinetic Reading: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence (Excitation: 485 nm, Emission: 535 nm) every 30 minutes for 4 hours.

  • Analysis: Calculate the Area Under the Curve (AUC) for the kinetic reads to determine the cumulative ROS generation relative to the vehicle control.

Engineering Controls and Risk Mitigation

Given its profile as a potent mutagen and skin sensitizer, handling 2-Amino-3,5-dinitrophenylamine requires strict engineering controls:

  • Containment: All powder weighing and solution preparation must be conducted within a Class II Type B2 Biological Safety Cabinet or a dedicated powder containment hood to prevent inhalation of aerosolized particulates.

  • PPE: Nitrile gloves (double-gloved), a chemically resistant lab coat, and safety goggles are mandatory. Nitroaromatics can rapidly absorb through the skin, causing systemic methemoglobinemia.

  • Decontamination: Bench surfaces and reusable equipment should be decontaminated using a 10% sodium hydroxide (NaOH) or sodium hypochlorite solution, which helps degrade the nitroaromatic ring structure, followed by a thorough water rinse.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 11805678, 2-Amino-3,5-dinitrophenylamine." PubChem,[Link]

  • Wikipedia Contributors. "Ames test." Wikipedia, The Free Encyclopedia,[Link]

  • Gooch, A., et al. "A quantum chemical based toxicity study of estimated reduction potential and hydrophobicity in series of nitroaromatic compounds." Journal of Environmental Science and Health, Part A, Taylor & Francis, 2017.[Link]

Validation

Comparing catalytic reduction rates of 2-Amino-3,5-dinitrophenylamine

An Objective Comparison of Catalytic Systems for the Reduction of Dinitroaromatics A Note on the Target Analyte: This guide addresses the critical process of catalytic reduction for dinitroaromatic compounds. While the i...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of Catalytic Systems for the Reduction of Dinitroaromatics

A Note on the Target Analyte: This guide addresses the critical process of catalytic reduction for dinitroaromatic compounds. While the initial topic specified "2-Amino-3,5-dinitrophenylamine," this compound is not widely represented in peer-reviewed literature. To provide a robust and data-driven comparison, this guide will focus on the well-documented and structurally related compound, 2,4-dinitroaniline , and other relevant dinitroarenes. The principles, catalysts, and methodologies discussed herein are directly applicable to the broader class of dinitroaromatic compounds and provide a strong foundation for developing reduction protocols for novel substrates.

Introduction: The Synthetic Importance of Aromatic Diamines

The reduction of dinitroaromatic compounds is a cornerstone transformation in industrial and synthetic chemistry. The resulting products, aromatic diamines and triamines, are indispensable building blocks for a vast array of materials, including high-performance polymers, pharmaceuticals, and dyes.[1] For instance, the complete reduction of 2,4-dinitroaniline yields 1,2,4-triaminobenzene, a key precursor for specialized polymers and fine chemicals.[1]

The efficiency of this transformation hinges on the catalytic system employed. The choice of catalyst, solvent, and reaction conditions is paramount to achieving high conversion, yield, and, most critically, selectivity.[2] This guide provides a comparative analysis of various catalytic systems, offering field-proven insights and detailed experimental protocols to aid researchers in selecting and optimizing the appropriate method for their specific application.

The Reaction Pathway: A Stepwise Reduction

The catalytic hydrogenation of a dinitroaromatic compound is not a single-step event. It proceeds through a series of intermediates, including nitroso and hydroxylamine species.[2][3] Understanding this pathway is crucial for catalyst design, as it highlights potential side-reactions and the formation of undesired byproducts like azoxy and azo compounds.[2] The goal of a well-designed catalytic system is to navigate this reaction landscape efficiently towards the desired fully reduced amine.

ReactionPathway cluster_substrate Substrate cluster_intermediates Intermediates cluster_product Product Dinitroaniline 2,4-Dinitroaniline Nitroso Nitroso & Hydroxylamine Intermediates Dinitroaniline->Nitroso + H₂ (Catalyst) Nitroamine Partially Reduced Nitro-phenylenediamine Nitroso->Nitroamine + H₂ (Catalyst) Triaminobenzene 1,2,4-Triaminobenzene Nitroamine->Triaminobenzene + H₂ (Catalyst)

Caption: General reaction pathway for the reduction of 2,4-dinitroaniline.

Comparative Analysis of Catalytic Systems

The choice of catalyst is the most critical variable in the reduction of dinitroaromatics. Performance is dictated by a combination of the active metal, the support material, and the reaction conditions. Below is a summary of various catalytic systems reported in the literature for the reduction of dinitroarenes.

Catalyst SystemSubstrateTemp. (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)SolventReference
5% Pt/C2,4-Dinitroaniline85< 0.2 (2 atm)-HighHigh to 2-nitro-p-phenylenediamine*Acetic Acid/H₂SO₄[1][4]
Ru-SnOx/Al₂O₃m-Dinitrobenzene1004.02>99>97 to m-nitroanilineEthanol[2][5]
Ni/3%La₂O₃-SiO₂m-Dinitrobenzene---97.194 to m-phenylenediamineEthanol[6]
Raney Ni2,4-Dinitroaniline50-60N/A**6High95 to 4-nitro-o-phenylenediamineEthanol/DCE[7]
Au/Fe₃O₄2,4-DinitrophenolRoom TempN/A < 0.5>99HighWater[8]
CuFe₂O₄4-NitroanilineRoom TempN/A< 0.02 (40s)96.5High to p-phenylenediamineWater[9]

*Note: The reaction was selectively stopped to yield the partially reduced product. Complete reduction is achievable with longer reaction times.[4] **Note: Hydrazine hydrate used as the hydrogen source instead of H₂ gas.[7] ***Note: NaBH₄ used as the reducing agent.[8][9]

Expert Insights on Catalyst Selection:
  • Noble Metals (Pt, Pd, Ru): These catalysts, particularly platinum and palladium on carbon supports, are the workhorses for hydrogenation due to their high intrinsic activity.[1][10] They can often operate under milder conditions than base-metal catalysts.[11] However, their high cost is a significant consideration. Ruthenium-based catalysts, often modified with promoters like tin oxide, can offer exceptional selectivity in partial hydrogenations, preventing over-reduction to the fully aminated product if desired.[2][5]

  • Base Metals (Ni, Fe, Co): Raney Nickel is a cost-effective and highly active alternative, though it may sometimes require more forcing conditions.[7] Recent advances in non-noble metal catalysis have introduced catalysts based on iron, cobalt, and copper, which offer a more sustainable and economical approach.[3][9] These systems, often leveraging nanostructured supports, can exhibit remarkable activity and selectivity.[3]

  • Hydrogen Source: While high-pressure hydrogen gas is standard, alternative hydrogen donors like hydrazine hydrate[7] or formic acid[12] can be used in catalytic transfer hydrogenation. For lab-scale synthesis, sodium borohydride (NaBH₄) in the presence of a catalyst offers a convenient, pressure-free method.[8][9]

Self-Validating Experimental Protocol: Reduction of 2,4-Dinitroaniline with Pt/C

This protocol describes the catalytic hydrogenation of 2,4-dinitroaniline using a standard Parr hydrogenation apparatus. The methodology is adapted from established literature procedures.[1][4]

Materials & Equipment
  • Chemicals: 2,4-Dinitroaniline, 5% Platinum on Carbon (Pt/C), Glacial Acetic Acid, 50% Aqueous Sulfuric Acid, Ammonium Hydroxide, Deionized Water.

  • Equipment: Parr hydrogenation apparatus or similar high-pressure reactor, heating mantle, filtration apparatus (e.g., Büchner funnel), standard laboratory glassware, magnetic stirrer.

Step-by-Step Procedure
  • Reactor Charging: In a suitable beaker, prepare a suspension of 2,4-dinitroaniline (e.g., 27 mmol) in a mixture of 60 mL of glacial acetic acid and 10 mL of 50% aqueous sulfuric acid.[1]

    • Causality: The acidic medium helps to keep the resulting amine products in their protonated, soluble salt form, preventing catalyst poisoning and facilitating the reaction.

  • Catalyst Addition: Carefully add 350 mg of 5% Pt/C catalyst to the suspension.[1]

    • Safety Note: Noble metal catalysts on carbon can be pyrophoric, especially when dry and exposed to air. Always handle in a well-ventilated area and avoid ignition sources.

  • System Assembly: Transfer the mixture to the Parr apparatus reaction vessel. Seal the reactor according to the manufacturer's instructions.

  • Inerting the Atmosphere: Purge the reactor vessel 3-5 times with low-pressure nitrogen gas. This step is critical to remove all oxygen from the system.

    • Causality: Oxygen can deactivate the catalyst and create a potentially explosive mixture with hydrogen gas at elevated temperatures and pressures.

  • Hydrogenation: After purging, pressurize the vessel with hydrogen gas. For this specific transformation to the triamine, a pressure of ~4 MPa (600 psi) is a robust starting point. Heat the reactor to 85°C with vigorous stirring.[1]

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake, as observed on the apparatus's pressure gauge.

  • Cooldown and Depressurization: Once the reaction is complete, turn off the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure in a fume hood and purge the system again with nitrogen.

  • Catalyst Removal: Open the reactor and immediately filter the hot reaction mixture through a pad of Celite to remove the Pt/C catalyst.[1]

    • Causality: Filtering while hot prevents the product salt from crystallizing prematurely and trapping the catalyst.

  • Product Isolation: Cool the filtrate in an ice bath to crystallize the 1,2,4-triaminobenzene sulfate salt. Collect the salt by filtration. To obtain the free base, suspend the salt in cold water and basify with ammonium hydroxide solution until the product precipitates.[1] Filter, wash with cold water, and dry under vacuum.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A1 Prepare Substrate Suspension in Acid A2 Add Pt/C Catalyst A1->A2 B1 Charge Reactor & Seal A2->B1 B2 Purge with N₂ B1->B2 B3 Pressurize with H₂ & Heat B2->B3 B4 Monitor H₂ Uptake B3->B4 C1 Cool & Vent Reactor B4->C1 C2 Filter Hot to Remove Catalyst C1->C2 C3 Crystallize Product Salt C2->C3 C4 Isolate Free Base via Basification C3->C4

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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